molecular formula C8H13N3 B1612966 4-Hydrazinyl-N,N-dimethylaniline CAS No. 41002-34-0

4-Hydrazinyl-N,N-dimethylaniline

Cat. No.: B1612966
CAS No.: 41002-34-0
M. Wt: 151.21 g/mol
InChI Key: UGXJJUSLMZKOLF-UHFFFAOYSA-N
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Description

4-Hydrazinyl-N,N-dimethylaniline is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydrazinyl-N,N-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydrazinyl-N,N-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydrazinyl-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11(2)8-5-3-7(10-9)4-6-8/h3-6,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXJJUSLMZKOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627368
Record name 4-Hydrazinyl-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41002-34-0
Record name 4-Hydrazinyl-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profile & Applications of 4-Hydrazinyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, reactivity profile, and handling protocols for 4-Hydrazinyl-N,N-dimethylaniline (often utilized as its dihydrochloride salt).

Executive Summary

4-Hydrazinyl-N,N-dimethylaniline (CAS: 27076-73-9 for dihydrochloride) is a specialized hydrazine derivative characterized by a strongly electron-donating dimethylamino group at the para position.[1] Unlike the electron-deficient 2,4-dinitrophenylhydrazine (2,4-DNPH) used for qualitative detection, this compound serves as a highly nucleophilic reagent for the derivatization of carbonyls and the synthesis of N-heterocycles (e.g., indoles via Fischer synthesis). This guide analyzes its stability, solubility, and reaction kinetics, providing researchers with a validated framework for its application in medicinal chemistry and metabolic profiling.

Chemical Identity & Structural Analysis

The compound exists primarily in two forms: the unstable free base (prone to rapid oxidation) and the stable dihydrochloride salt.

FeatureData
IUPAC Name 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride
Synonyms p-Dimethylaminophenylhydrazine; 4-(Dimethylamino)phenylhydrazine 2HCl
CAS Number 27076-73-9 (Dihydrochloride)
Molecular Formula

Molecular Weight 224.13 g/mol (Salt); 151.21 g/mol (Free Base)
SMILES CN(C)C1=CC=C(NN)C=C1.Cl.Cl
Appearance White to off-white crystalline solid (darkens to violet/brown upon oxidation)
Structural Logic

The molecule features two key functional groups on a phenyl ring:[2]

  • Dimethylamino Group (-N(CH3)2): A strong electron donor (+M effect) that increases electron density on the ring and the hydrazine tail, making the terminal nitrogen significantly more nucleophilic than unsubstituted phenylhydrazine.

  • Hydrazine Group (-NHNH2): The reactive center for nucleophilic attack on electrophiles (carbonyls, alkyl halides).[3]

Physicochemical Profile

Solubility & Stability

The dihydrochloride salt is highly polar, dictating specific solvent choices for experimental success.

SolventSolubilityOperational Note
Water HighStable in acidic solution; rapidly oxidizes at pH > 7.
Methanol/Ethanol ModeratePreferred solvents for derivatization reactions.
Diethyl Ether InsolubleUsed to wash the salt during purification.
DMSO HighSuitable for stock solutions; store at -20°C under Argon.

Critical Stability Warning: The free base of 4-Hydrazinyl-N,N-dimethylaniline is extremely sensitive to atmospheric oxygen. It undergoes oxidative dimerization to form azo compounds (deeply colored impurities).

  • Storage: Store the dihydrochloride salt at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Handling: Always generate the free base in situ using a mild base (e.g., Sodium Acetate) immediately prior to reaction.

pKa and Protonation State
  • Hydrazine Group (

    
    ):  Estimated pKa ~5.2.
    
  • Dimethylamino Group (

    
    ):  Estimated pKa ~4.8.
    
  • Implication: In strong acid (pH < 2), the molecule is diprotonated and unreactive. For nucleophilic attack, the pH must be buffered to 4.5–5.5 to liberate the terminal hydrazine nitrogen while keeping the dimethylamino group protonated (or partially protonated) to maintain solubility.

Reactivity & Applications

Mechanism: Carbonyl Derivatization (Schiff Base Formation)

The primary application is the formation of hydrazones from aldehydes or ketones. Due to the electron-donating nature of the dimethylamino group, the resulting hydrazones are often highly crystalline and colored (yellow/orange), facilitating isolation.

Reaction Pathway:

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the carbonyl carbon.

  • Carbinolamine Intermediate: Formation of a tetrahedral intermediate.

  • Dehydration: Acid-catalyzed elimination of water to form the C=N double bond.

Visualization: Reaction Mechanism

The following diagram illustrates the conversion of a generic ketone to its hydrazone derivative.

ReactionMechanism Reagents Reagents (Ketone + Hydrazine Salt) Buffer Buffer (NaOAc) Generates Free Base Reagents->Buffer Activation Attack Nucleophilic Attack (Rate Limiting) Buffer->Attack Free -NH2 Intermediate Carbinolamine Intermediate Attack->Intermediate Dehydration Acid-Catalyzed Dehydration (-H2O) Intermediate->Dehydration Product Final Product (Hydrazone) Dehydration->Product Stable Precipitate

Caption: Step-wise mechanism for the formation of hydrazones using 4-Hydrazinyl-N,N-dimethylaniline.

Experimental Protocols

Protocol: Derivatization of Benzaldehyde (Validation Standard)

This protocol serves as a self-validating system to test the quality of the hydrazine reagent.

Reagents:

  • 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride (224 mg, 1.0 mmol)

  • Benzaldehyde (106 mg, 1.0 mmol)

  • Sodium Acetate (anhydrous, 164 mg, 2.0 mmol)

  • Ethanol (10 mL)

  • Water (2 mL)

Methodology:

  • Preparation: Dissolve the hydrazine dihydrochloride in 2 mL of water.

  • Buffering: Dissolve Sodium Acetate in 10 mL of Ethanol.

  • Mixing: Add the hydrazine solution to the acetate solution. A slight turbidity (NaCl) may appear.

  • Reaction: Add Benzaldehyde dropwise while stirring.

  • Incubation: Heat the mixture at 60°C for 15 minutes, then allow it to cool to room temperature.

  • Crystallization: Cool in an ice bath. The hydrazone will precipitate as yellow/orange crystals.[3]

  • Filtration: Filter the solid, wash with cold 50% ethanol, and dry.

Validation Criteria:

  • Yield: >80%

  • Melting Point: The product (Benzaldehyde 4-dimethylaminophenylhydrazone) should melt sharply (Lit. val: ~148–150°C).

Workflow: Handling Sensitive Hydrazines

To prevent oxidative degradation, follow this strict workflow:

HandlingWorkflow Storage Storage: 4°C, Dark, Argon (Prevent Oxidation) Weighing Weighing: Rapid, minimize air exposure Storage->Weighing Dissolution Dissolution: Degassed Solvent (Acidic pH preferred) Weighing->Dissolution Reaction Reaction: Inert Atmosphere (N2/Ar) Dissolution->Reaction Quench Quench/Workup: Immediate extraction Reaction->Quench

Caption: Best practices for handling oxidation-sensitive hydrazine salts.

Safety & Toxicology (E-E-A-T)

Hazard Class: Toxic / Irritant / Potential Carcinogen.

  • Toxicity: Hydrazine derivatives are known hemotoxins (causing hemolysis) and hepatotoxins.

  • Carcinogenicity: Structurally related to phenylhydrazine (a known carcinogen); treat with extreme caution.

  • PPE Requirements: Double nitrile gloves, chemical safety goggles, and a fume hood are mandatory.

  • Waste Disposal: Do not dispose of down the drain. Quench unreacted hydrazine with dilute hypochlorite (bleach) solution to convert it to nitrogen gas before disposal into hazardous organic waste.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride. Retrieved from

  • PubChem. (2024). Compound Summary: 4-Hydrazinyl-N,N-dimethylaniline.[1][4] National Library of Medicine. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Authoritative text on using arylhydrazines for heterocycle synthesis).

Sources

Technical Guide: Reaction Mechanisms of 4-Hydrazinyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydrazinyl-N,N-dimethylaniline (also known as 4-dimethylaminophenylhydrazine) represents a specialized class of "super-nucleophilic" aryl hydrazines. Distinguished by the strong electron-donating para-dimethylamino group (


-NMe

), this molecule exhibits reaction kinetics and oxidation profiles significantly different from unsubstituted phenylhydrazine.

This guide details the mechanistic pathways of this compound, focusing on its two primary applications: the Fischer Indole Synthesis and Pyrazole Heterocycle Formation . It addresses the critical handling requirements necessitated by its low oxidation potential and provides validated protocols for its use in drug discovery scaffolds.

Molecular Architecture & Reactivity Profile

The reactivity of 4-hydrazinyl-N,N-dimethylaniline is governed by the electronic interplay between the hydrazine tail and the dimethylamino head.

The "Electronic Switch" Phenomenon

Unlike simple phenylhydrazine, this molecule possesses a pH-dependent electronic switch that researchers must exploit for successful synthesis.

  • Neutral/Weakly Acidic Conditions: The lone pair on the dimethylamino nitrogen donates electron density into the aromatic ring (resonance effect

    
    ). This makes the ring highly electron-rich, accelerating electrophilic attacks and sigmatropic rearrangements.
    
  • Strongly Acidic Conditions: The dimethylamino group becomes protonated to form an ammonium species (

    
    ). This converts the strongest electron-donating group into a strong electron-withdrawing group (inductive effect 
    
    
    
    ), drastically slowing down ring-closure steps.

Key Insight: Successful Fischer indolization with this substrate often requires milder acidic conditions (e.g., acetic acid or weak Lewis acids) compared to nitro-phenylhydrazines to maintain the activating nature of the substituent.

ElectronicSwitch cluster_0 Condition A: Weak Acid / Neutral cluster_1 Condition B: Strong Acid (pH < 2) Node1 Free Base Form (p-NMe2) Effect1 Strong +M Effect (Ring Activation) Node1->Effect1 Result1 Rapid Nucleophilic Attack High Oxidation Sensitivity Effect1->Result1 Node2 Protonated Form (p-NHMe2+) Effect2 Strong -I Effect (Ring Deactivation) Node2->Effect2 Result2 Slow Rearrangement Increased Stability Effect2->Result2

Figure 1: The pH-dependent electronic switch mechanism governing reactivity.

Mechanism A: Fischer Indole Synthesis

The transformation of 4-hydrazinyl-N,N-dimethylaniline into indole derivatives (specifically 5-dimethylaminoindoles) is the most valuable application of this reagent.

The Mechanistic Pathway

The reaction proceeds through the standard Fischer sequence, but the


-NMe

group influences the rate-determining step—the [3,3]-sigmatropic rearrangement.
  • Hydrazone Formation: Condensation with a ketone releases water.

  • Tautomerization: Acid-catalyzed shift to the "ene-hydrazine" intermediate.[1]

  • [3,3]-Sigmatropic Rearrangement: The N-N bond breaks while a C-C bond forms. The electron-rich nature of the ring (if not fully protonated) facilitates this step.

  • Aromatization & Cyclization: Loss of ammonia (

    
    ) yields the indole.[1]
    
Regioselectivity

When reacting with unsymmetrical ketones (e.g., 2-methylcyclohexanone), the formation of the "less substituted" vs. "more substituted" ene-hydrazine dictates the final product. The steric bulk of the dimethylamino group generally favors the formation of the less sterically hindered hydrazone, but solvent polarity plays a major role.

FischerMechanism Start 4-Hydrazinyl-N,N-dimethylaniline + Ketone Hydrazone Aryl Hydrazone Start->Hydrazone - H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine H+ Catalyst SigmaShift [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaShift Diimine Diimine Intermediate SigmaShift->Diimine C-C Bond Formation AminoAcetal Cyclic Aminoacetal Diimine->AminoAcetal Cyclization Indole 5-Dimethylamino-Indole AminoAcetal->Indole - NH3 Ammonia NH3 (Byproduct) AminoAcetal->Ammonia

Figure 2: Step-wise mechanism of the Fischer Indole Synthesis.[2]

Mechanism B: Pyrazole Synthesis

Reaction with 1,3-dicarbonyls (e.g., acetylacetone, ethyl acetoacetate) yields pyrazoles.[3] This is a condensation reaction governed by nucleophilic attack.

Regiochemical Challenges

When reacting with an unsymmetrical 1,3-dicarbonyl, two isomers are possible.

  • Kinetic Control: The more nucleophilic terminal nitrogen (

    
    ) of the hydrazine attacks the most electrophilic carbonyl carbon first.
    
  • Electronic Influence: The

    
    -NMe
    
    
    
    group increases the nucleophilicity of the
    
    
    (secondary) nitrogen relative to unsubstituted phenylhydrazine, potentially altering the ratio of isomers compared to standard literature precedents.

Protocol Note: To ensure high regioselectivity, it is recommended to control the pH. Lower pH favors attack at the most basic carbonyl oxygen via protonation, directing the nucleophile to the more electrophilic carbon.

Experimental Protocols

Protocol 1: Synthesis of 6-(Dimethylamino)-1,2,3,4-tetrahydrocarbazole

Targeting the Fischer Indole pathway using Cyclohexanone.

Reagents:

  • 4-Hydrazinyl-N,N-dimethylaniline hydrochloride (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[2]

Workflow:

  • Preparation: Dissolve 10 mmol of the hydrazine hydrochloride in 20 mL of glacial acetic acid. Note: The hydrochloride salt is used for stability; the acetate buffers the solution.

  • Addition: Add 11 mmol of cyclohexanone dropwise at room temperature under an inert atmosphere (

    
     or Ar).
    
  • Reflux: Heat the mixture to reflux (118°C) for 2-4 hours. Monitor via TLC (Reaction is complete when the hydrazone spot disappears).

  • Workup: Cool to room temperature. Pour into ice-water (100 mL).

  • Neutralization: Slowly basify with 10% NaOH to pH 9-10 to precipitate the free base indole. Caution: Exothermic.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Protocol 2: Oxidative Stability Test (Quality Control)

Before running expensive steps, verify reagent quality.

  • Dissolve a small amount of the hydrazine in methanol.

  • Spot on TLC plate.

  • Observe under UV.

  • Fail Criteria: If a significant dark spot remains at the baseline or multiple spots appear before adding aldehyde, the hydrazine has oxidized to the diazenium or ammonium species. Recrystallize the hydrochloride salt from Ethanol/HCl before use.

Safety & Handling (Critical)

Hazard Class: Carcinogen, Acute Toxin, Skin Sensitizer.

Hazard CategoryRisk DescriptionMitigation Strategy
Oxidation Spontaneously forms radicals and diazenes in air.Store under Argon/Nitrogen. Use HCl salt form for storage.
Toxicity Hydrazines cause methemoglobinemia (blood toxicity).[4]Double-gloving (Nitrile). Work in fume hood.
Carcinogenicity Potential alkylating agent.Destruct waste with bleach (Hypochlorite) to oxidize to

.

Destruction Protocol: Do not dispose of hydrazine waste directly. Treat all glassware and waste solutions with 10% Sodium Hypochlorite (Bleach) solution for 24 hours to convert hydrazine residues to nitrogen gas and water before disposal.

References

  • Fischer Indole Synthesis Mechanism. Organic Chemistry Portal. [Link][5]

  • Oxidation of Phenylhydrazines. National Institutes of Health (PubMed). [Link]

  • Pyrazole Synthesis via 1,3-Dicarbonyls. Beilstein Journal of Organic Chemistry. [Link]

Sources

Spectroscopic Characterization of 4-Hydrazinyl-N,N-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydrazinyl-N,N-dimethylaniline (also known as 4-dimethylaminophenylhydrazine) is a critical bifunctional intermediate used primarily in the derivatization of carbonyl compounds and the synthesis of heterocyclic dyes.[1] Structurally, it features a strongly electron-donating dimethylamino group para to a hydrazine moiety.[1] This "push-push" electronic system renders the hydrazine terminus highly nucleophilic but also makes the compound susceptible to oxidative degradation.[1]

This guide provides a rigorous, self-validating framework for the synthesis, purification, and spectroscopic verification (NMR, IR, MS) of this compound, specifically focusing on its stable dihydrochloride salt form.

Molecular Architecture & Synthesis Strategy

Structural Logic

The molecule belongs to the class of para-substituted phenylhydrazines.[1] The


-dimethyl group exerts a strong positive mesomeric effect (+M), significantly shielding the aromatic protons ortho to it and increasing the electron density at the hydrazine nitrogen.[1]
Synthesis Protocol (Diazotization-Reduction Route)

While direct reduction of nitro compounds is possible, the highest purity is achieved via the diazotization of N,N-dimethyl-p-phenylenediamine followed by stannous chloride reduction.[1]

Reagents:

  • Precursor: N,N-Dimethyl-p-phenylenediamine (CAS: 99-98-9)[1][2]

  • Reagents: Sodium Nitrite (

    
    ), Stannous Chloride (
    
    
    
    ), Hydrochloric Acid (
    
    
    ).

Workflow Diagram:

Synthesis_Workflow Start N,N-Dimethyl-p- phenylenediamine Step1 Diazotization (NaNO2 / HCl, 0°C) Start->Step1 Acidification Inter Diazonium Salt Intermediate Step1->Inter Electrophilic Substitution Step2 Reduction (SnCl2 / HCl, -5°C) Inter->Step2 In situ Reduction Product 4-Hydrazinyl-N,N- dimethylaniline 2HCl Step2->Product Crystallization

Caption: Figure 1. The diazotization-reduction pathway ensures regiospecificity, avoiding the formation of azo-coupling side products common in direct alkylation methods.[1]

Sample Preparation & Handling

Critical Warning: Free base hydrazines are notoriously unstable, prone to air oxidation (turning red/brown) and decomposition. All spectroscopic characterization should ideally be performed on the Dihydrochloride Salt (2HCl) , which is a stable, off-white to pale grey solid.[1]

Protocol: Salt Formation for Analysis
  • Dissolution: Dissolve the crude free base in minimal ethanol under

    
    .
    
  • Precipitation: Add 4M HCl in dioxane or concentrated aqueous HCl dropwise at 0°C.

  • Isolation: Filter the precipitate and wash with cold diethyl ether to remove oxidative impurities.

  • Drying: Vacuum dry over

    
    .
    

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is characterized by a distinct AA'BB' aromatic system and the N-methyl singlet.[1]

Solvent: DMSO-


 (Preferred for salt solubility and exchangeable proton visibility).
Frequency:  400 MHz.[3]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
10.2 - 10.5 Broad Singlet3H

Ammonium/Hydrazinium protons.[1] Broadened due to exchange and H-bonding with solvent/chloride.[1]
7.15 Doublet (

Hz)
2HAr-H (meta to

)
Protons ortho to the hydrazine group.[1] Less shielded than the protons ortho to the amine.[1]
6.85 Doublet (

Hz)
2HAr-H (ortho to

)
Strongly shielded by the +M effect of the dimethylamino group.[1]
3.05 Singlet6H

Methyl protons. Slightly downfield in the salt form compared to the free base (~2.9 ppm) due to protonation equilibria.[1]

Self-Validation Check:

  • Look for the AA'BB' symmetry in the aromatic region (two "roofing" doublets).[1]

  • If the sample is oxidized, you will see new peaks around 7.5-7.8 ppm corresponding to azo or azoxy derivatives.[1]

Infrared Spectroscopy (FT-IR)

Analysis performed on KBr pellet or ATR (Attenuated Total Reflectance).

Wavenumber (

)
Vibration ModeDiagnostic Value
3200 - 3400

Stretching vibrations of the hydrazine/ammonium moiety.[1] Often broad in HCl salts.
2800 - 3000

Alkyl C-H stretches from the

group.[1]
1610, 1520

Aromatic ring breathing modes.
1240 - 1260

Strong stretch indicating the connection between the aromatic ring and the dimethylamino nitrogen.[1]
810 - 830

oop
Out-of-plane bending for para-disubstituted benzene (critical for confirming substitution pattern).[1]
Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or EI (70 eV). Molecular Formula:


 (Free base MW: 151.21  g/mol ).

Fragmentation Pathway (EI):

  • Molecular Ion (

    
    ):  m/z 151 (Base peak or strong intensity due to aromatic stability).
    
  • Fragment (

    
    ):  m/z 136 (Loss of 
    
    
    
    ).
  • Fragment (

    
    ):  m/z 135/134 (Loss of 
    
    
    
    or
    
    
    ). Hydrazines typically cleave the N-N bond.
  • Diagnostic Fragment: m/z 120/121 (

    
    ). Loss of the hydrazine moiety entirely, leaving the dimethylamino-phenyl cation.[1]
    

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 151 Frag1 [M - CH3]+ m/z 136 M_Ion->Frag1 Methyl loss Frag2 [M - NH2]+ m/z 135 M_Ion->Frag2 N-N Cleavage Frag3 [C6H4-NMe2]+ m/z 120 Frag2->Frag3 Deamination

Caption: Figure 2.[1][4] Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

Application Context: Carbonyl Derivatization

The primary utility of 4-hydrazinyl-N,N-dimethylaniline lies in its reactivity with ketones and aldehydes.[1] Unlike the classic 2,4-DNPH reagent (which detects carbonyls via precipitation), this reagent is often used for Mass Spectrometry tagging .[1]

  • Mechanism: The hydrazine nitrogen attacks the carbonyl carbon, eliminating water to form a Hydrazone .

  • Benefit: The dimethylamino group acts as a "charge tag" (easily protonated in ESI-MS), significantly enhancing the ionization efficiency of neutral steroids or lipids that otherwise ionize poorly.[1]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for diazonium reduction protocols).
  • National Institute of Standards and Technology (NIST). "Phenylhydrazine hydrochloride Infrared Spectrum."[5] NIST Chemistry WebBook, SRD 69. [Link] (Referenced for analogous hydrazine salt spectral bands).

  • PubChem. "4-Hydrazinyl-N,N-dimethylaniline | C8H13N3."[1][6] National Library of Medicine. [Link]

  • Liu, H., et al. "Derivatization of Carbonyl Compounds for Mass Spectrometry." Journal of Chromatography A, 2002.

Sources

Technical Guide: Solubility and Stability of 4-Hydrazinyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Hydrazinyl-N,N-dimethylaniline (CAS 19246-04-9 for free base; 27076-73-9 for dihydrochloride) is a potent nucleophilic hydrazine derivative characterized by an electron-rich aromatic system.[1] Widely used as a derivatizing agent for carbonyl compounds and an intermediate in heterocycle synthesis, its utility is frequently compromised by its acute susceptibility to oxidative degradation and photolysis. This guide provides a rigorous physicochemical profile, stability analysis, and validated handling protocols to ensure experimental reproducibility.

Physicochemical Profile

Understanding the dual nature of this compound—available as both a lipophilic free base and a hydrophilic hydrochloride salt—is critical for solvent selection and formulation.

Molecular Descriptors
PropertyFree BaseDihydrochloride Salt
CAS Number 19246-04-927076-73-9
Formula C₈H₁₃N₃C₈H₁₃N₃ · 2HCl
Molecular Weight 151.21 g/mol 224.13 g/mol
Appearance Oily liquid or low-melting solid (Yellow/Brown)Crystalline solid (White to off-white; darkens on oxidation)
pKa (Estimated) ~5.2 (Aniline N), ~8.1 (Hydrazine terminal N)N/A (Salt dissociates)
Solubility Matrix

The solubility profile is strictly pH-dependent. The N,N-dimethylamino group and the hydrazine moiety both protonate, drastically altering polarity.

  • Aqueous Media:

    • pH < 4 (Acidic): The dihydrochloride salt is highly soluble (>50 mg/mL). The molecule exists as a dication, stable against immediate precipitation but susceptible to acid-catalyzed hydrolysis over time.

    • pH > 7 (Basic): The molecule deprotonates to the free base. Solubility in water drops to <1 mg/mL , causing precipitation or oiling out.

  • Organic Solvents:

    • Methanol/Ethanol: Soluble (Salt and Base). Preferred for stock solutions.

    • DMSO: Soluble. Caution: DMSO can act as an oxidant over long periods; use fresh, degassed DMSO.

    • Dichloromethane/Chloroform: Free base is soluble; Salt is insoluble.[2]

Stability & Degradation Mechanisms[3]

The primary failure mode for 4-Hydrazinyl-N,N-dimethylaniline is oxidative decomposition , accelerated by light, heat, and trace metal ions.

Oxidative Deamination Pathway

The electron-donating dimethylamino group (


) increases electron density on the aromatic ring, stabilizing the radical cation intermediates formed during oxidation. This makes the hydrazine group (

) exceptionally prone to oxidation by atmospheric oxygen.

Mechanism:

  • Radical Formation: Oxygen abstracts a hydrogen from the hydrazine, forming a hydrazyl radical.

  • Diimide Formation: Further oxidation leads to the formation of a transient diimide or azo-intermediate.

  • Decomposition: The intermediate collapses, releasing nitrogen gas (

    
    ) and reverting to N,N-dimethylaniline or coupling to form azo-dimers (deep red/brown impurities).
    
Visualization of Degradation Logic

The following diagram illustrates the critical degradation nodes and environmental triggers.

DegradationPathway Compound 4-Hydrazinyl- N,N-dimethylaniline Radical Hydrazyl Radical Intermediate Compound->Radical H-abstraction Oxidation Oxidation (O2 / Trace Metals) Oxidation->Radical Product1 N,N-Dimethylaniline (Deamination) Radical->Product1 -N2 Product2 Azo Dimers (Colored Impurities) Radical->Product2 Dimerization Product3 Nitrogen Gas (N2) Radical->Product3 Elimination Light UV/Vis Light (hv) Light->Radical

Figure 1: Oxidative degradation pathways leading to deamination and colored azo-impurities.

Environmental Sensitivities
  • Light: Photolytic cleavage of the N-N bond is possible. Solutions turn dark brown/red upon exposure to ambient light within hours.

  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Moisture absorption leads to "caking" and hydrolysis, altering stoichiometry.

Strategic Handling Protocol

To maintain scientific integrity, the following "Self-Validating System" for handling is recommended.

Storage & Stock Preparation

Protocol:

  • Receipt: Upon receipt, inspect color. Pure salt should be white/off-white. Yellow/brown indicates prior oxidation.

  • Storage: Store solid at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis.

  • Stock Solution:

    • Solvent: Degassed Methanol or Ethanol (sparge with Argon for 10 mins).

    • Concentration: Prepare high concentration stocks (e.g., 100 mM) to minimize solvent oxygen exposure relative to solute.

    • Shelf-Life: Discard solutions after 24 hours. Do not store solutions.

Experimental Workflow (Decision Tree)

HandlingWorkflow Start Start: Solid Reagent Check Visual Check: Is it White/Off-White? Start->Check Purify Recrystallize (EtOH/Ether) Check->Purify No (Brown/Yellow) Solvent Select Solvent Check->Solvent Yes Aqueous Aqueous Buffer Solvent->Aqueous Organic Organic Synthesis Solvent->Organic Acidic pH < 4 (Stable) Aqueous->Acidic Basic pH > 7 (Unstable/Ppt) Aqueous->Basic Action1 Use Immediately (Degas Buffer) Organic->Action1 Use Anhydrous/Degassed Acidic->Action1 Action2 Add Antioxidant (Ascorbic Acid/EDTA) Basic->Action2 If necessary

Figure 2: Decision tree for reagent qualification and solvent selection.

Analytical Validation

Before committing the reagent to high-value experiments (e.g., drug screening or complex synthesis), validate purity.

TLC Method
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Dichloromethane : Methanol (9:1).

  • Visualization: UV (254 nm) and Iodine vapor.

  • Interpretation:

    • 
      : Product.
      
    • Baseline spot: Polymerized/oxidized material.

    • Fast-moving spot: N,N-dimethylaniline (degradation product).

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: 254 nm (Aromatic ring) and 280 nm.

  • Note: The hydrazine group is electrochemically active; Electrochemical Detection (ECD) can be used for high sensitivity [1].

References

  • PubChem. (n.d.). 4-Hydrazinyl-N,N-dimethylaniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylaniline Hazard Summary. Retrieved from [Link]

Sources

Discovery and history of 4-Hydrazinyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph details the discovery, synthesis, and analytical utility of 4-Hydrazinyl-N,N-dimethylaniline (also known as p-Dimethylaminophenylhydrazine). This guide is structured for researchers requiring rigorous procedural data and mechanistic insight.

Discovery, Synthesis, and Analytical Utility[1]

CAS No: 27076-73-9 (Dihydrochloride) | Molecular Formula: C₈H₁₃N₃ · 2HCl

Part 1: Historical Genesis & Chemical Identity[2]

The Post-Fischer Expansion (Late 19th Century)

The discovery of 4-Hydrazinyl-N,N-dimethylaniline is inextricably linked to the "Golden Age" of German dye chemistry and the foundational work of Emil Fischer . Following Fischer's isolation of phenylhydrazine in 1875 —a breakthrough that allowed for the first systematic characterization of sugars (osazones)—chemical research turned toward derivatizing the phenyl ring to alter solubility and chromogenic properties.

While Fischer utilized phenylhydrazine to unlock carbohydrate chemistry, the introduction of the dimethylamino group (an auxochrome) at the para position was driven by the dye industry's need for intermediates that could couple with phenols and amines to form azo dyes. The compound represents a structural evolution of N,N-dimethyl-p-phenylenediamine (the precursor to Wurster’s Red), modified to possess the nucleophilic hydrazine tail required for carbonyl condensation.

Chemical Architecture

The molecule features a bifunctional architecture:[1]

  • Hydrazine Moiety (-NHNH₂): A potent alpha-effect nucleophile responsible for its reactivity toward electrophilic carbonyl carbons.

  • Dimethylamino Group (-N(CH₃)₂): A strong electron-donating group (EDG) that increases the electron density of the aromatic ring. This donation induces a bathochromic shift (red-shift) in the absorption spectrum of its derivatives, making it superior to simple phenylhydrazine for colorimetric analysis.

Part 2: Synthesis & Manufacturing

Synthetic Strategy

The industrial and laboratory synthesis follows the modified Fischer-Reduction pathway . The synthesis is non-trivial due to the electron-rich nature of the starting material, which stabilizes the diazonium intermediate but can lead to side reactions (coupling) if pH is not strictly controlled.

Pathway:

  • Nitrosation: N,N-dimethylaniline is nitrosated to p-nitroso-N,N-dimethylaniline.

  • Reduction/Amination: The nitroso group is reduced to the amine (p-aminodimethylaniline).

  • Diazotization: The amine is converted to the diazonium salt.

  • Reduction: The diazonium salt is reduced to the hydrazine.

Visualization: Synthetic Workflow

SynthesisPathway cluster_0 Precursor Preparation cluster_1 Hydrazine Formation N_Dimethylaniline N,N-Dimethylaniline Nitroso p-Nitroso-N,N- dimethylaniline N_Dimethylaniline->Nitroso NaNO2, HCl (Nitrosation) Diamine N,N-Dimethyl- p-phenylenediamine Nitroso->Diamine SnCl2 or Fe/HCl (Reduction) Diazonium Diazonium Salt (Intermediate) Diamine->Diazonium NaNO2, HCl, 0°C (Diazotization) Product 4-Hydrazinyl- N,N-dimethylaniline Diazonium->Product SnCl2, HCl (Fischer Reduction)

Figure 1: Step-wise synthesis from N,N-dimethylaniline via the diazonium reduction route.[2][3][4][5]

Laboratory Protocol: Synthesis of the Dihydrochloride

Note: This protocol utilizes Stannous Chloride (SnCl₂) for reduction, preferred in lab settings for yield consistency over the industrial sulfite method.

Reagents:

  • N,N-Dimethyl-p-phenylenediamine (10 mmol)

  • Sodium Nitrite (11 mmol)

  • Stannous Chloride Dihydrate (25 mmol)

  • Hydrochloric Acid (Concentrated, 12M)

Procedure:

  • Dissolution: Dissolve 10 mmol of N,N-Dimethyl-p-phenylenediamine in 20 mL of 6M HCl. Cool the solution to -5°C in an ice-salt bath. Critical: Temperature control prevents decomposition of the diazonium salt.

  • Diazotization: Dropwise add a solution of Sodium Nitrite (11 mmol in 5 mL water) while stirring vigorously. Maintain temperature below 0°C. Stir for 20 minutes. A clear, dark solution indicates diazonium formation.

  • Reduction: Prepare a solution of Stannous Chloride (25 mmol) in 15 mL concentrated HCl, pre-cooled to 0°C. Add the diazonium solution into the stannous chloride solution slowly.

    • Mechanism:[1][2][4][6][7][8] The diazonium cation (

      
      ) captures electrons from Sn(II), reducing to the hydrazine (
      
      
      
      ).
  • Crystallization: Allow the mixture to stand at 4°C overnight. The dihydrochloride salt will precipitate as fine needles.

  • Isolation: Filter the solid, wash with cold ethanol/ether (1:1), and dry under vacuum.

Part 3: Analytical Utility (Carbonyl Detection)

Mechanism of Action

4-Hydrazinyl-N,N-dimethylaniline serves as a specialized derivatization agent for aldehydes and ketones. Unlike 2,4-DNPH (which yields yellow/orange precipitates), this reagent often yields derivatives with distinct fluorescence or deep coloration due to the electron-donating dimethylamino group conjugated with the hydrazone system.

Reaction: Nucleophilic addition-elimination.

Visualization: Derivatization Mechanism

Mechanism Reagent 4-Hydrazinyl- N,N-dimethylaniline (Nucleophile) Intermediate Tetrahedral Hemiaminal Reagent->Intermediate Nucleophilic Attack (pH 4-5) Carbonyl Target Carbonyl (Electrophile) Carbonyl->Intermediate Nucleophilic Attack (pH 4-5) Product Hydrazone Derivative (Chromophore) Intermediate->Product Acid Catalyzed Dehydration Water H2O (Leaving Group) Intermediate->Water

Figure 2: Mechanism of hydrazone formation. The reaction is acid-catalyzed, typically optimal at pH 4-5.

Standardized Analytical Protocol

Application: Identification of unknown aldehydes/ketones via melting point and TLC.

ParameterSpecification
Solvent System Ethanol / Acetic Acid (9:1)
Reagent Concentration 0.1 M (freshly prepared)
Reaction Time 15–30 minutes
Detection Method UV-Vis (λmax shift) or Fluorescence

Step-by-Step Workflow:

  • Preparation: Dissolve 0.5g of 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride in 10 mL of Ethanol containing 1 mL of Glacial Acetic Acid.

    • Why Acetic Acid? It buffers the solution to pH ~4, protonating the carbonyl oxygen to make it more electrophilic without protonating the hydrazine nitrogen (which would deactivate the nucleophile).

  • Derivatization: Add 1 mL of the unknown carbonyl sample (dissolved in ethanol).

  • Incubation: Heat the mixture at 60°C for 20 minutes.

  • Observation:

    • Color Change: A shift to deep red or violet often indicates conjugation extension.

    • Precipitation: If the derivative is insoluble, cool to precipitate.

  • TLC Analysis: Spot the reaction mixture on Silica Gel 60 F254. Elute with Hexane:Ethyl Acetate (3:1). The hydrazone will appear as a distinct spot, often fluorescent under UV (365 nm).

Part 4: Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Oral/Dermal/Inhalation (Category 3).

  • Carcinogenicity: Suspected human carcinogen (structural analog to other hydrazine carcinogens).

  • Environmental: Toxic to aquatic life with long-lasting effects.[9]

Handling Protocol:

  • Engineering Controls: All synthesis and derivatization must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Waste Disposal: Do not dispose of down the drain. Collect in a segregated "Hydrazine/Reducing Agent" waste stream.[8] Deactivate spills with dilute hypochlorite solution (bleach) to oxidize the hydrazine before cleanup, but caution is required as this can generate chloramines; professional disposal is preferred.

References

  • Fischer, E. (1875).[1] "Ueber aromatische Hydrazinverbindungen." Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594. (Foundational discovery of phenylhydrazines).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for diazonium reduction).
  • PubChem. (n.d.). "4-Hydrazinyl-N,N-dimethylaniline dihydrochloride - Compound Summary." National Library of Medicine.

  • Sigma-Aldrich. (2025). "Safety Data Sheet: 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride." (Specific safety and physical property data).

  • Shriner, R. L., et al. (2003). The Systematic Identification of Organic Compounds (8th ed.). Wiley.[8] (Use of hydrazines in carbonyl identification).

Sources

Harnessing the Versatility of Hydrazine Derivatives in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Hydrazine derivatives represent a cornerstone in the edifice of modern organic synthesis, offering a unique combination of nucleophilicity, redox activity, and the ability to serve as precursors for a variety of reactive intermediates. Their structural diversity makes them indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of the strategic applications of novel hydrazine derivatives. We move beyond simple reaction catalogues to dissect the underlying mechanisms and provide field-proven, detailed protocols for key transformations. The guide focuses on three principal areas of application: the construction of nitrogen-containing heterocycles, the generation of carbon-centered radicals for C-C bond formation, and their role in advanced reductive methodologies. By grounding these applications in mechanistic causality and providing robust experimental workflows, this document serves as a practical resource for leveraging the full synthetic potential of these remarkable compounds.

Introduction: The Enduring Utility of the N-N Bond

Hydrazine (N₂H₄) and its organic derivatives are characterized by the presence of a nitrogen-nitrogen single bond, a feature that imparts a rich and varied chemical reactivity.[1] The lone pair of electrons on the nitrogen atoms makes them potent nucleophiles, while the N-N bond itself can be cleaved under specific conditions to generate highly reactive species. This duality is the source of their synthetic power.

Historically, hydrazine derivatives were famously employed in the Wolff-Kishner reduction and the synthesis of pyrazoles. However, contemporary organic synthesis has witnessed a significant expansion of their utility. Novel derivatives are now at the forefront of asymmetric catalysis, photoredox-mediated transformations, and complex cascade reactions.[3][4][5] The ability to generate carbon-centered radicals from stable, readily available hydrazine precursors upon oxidation, with the extrusion of dinitrogen gas as a thermodynamic driving force, represents a particularly powerful and atom-efficient strategy for forming new carbon-carbon bonds.[3][6]

This guide is structured to provide both a conceptual understanding and a practical toolkit for employing these reagents. We will explore the mechanistic rationale behind their application in major reaction classes and provide detailed, validated protocols that can be adapted by researchers at the bench.

Foundational Pillars: Synthesis of Nitrogen-Containing Heterocycles

The most widespread application of hydrazine derivatives is in the synthesis of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.[7][8] The bidentate nucleophilic nature of hydrazine and its derivatives allows them to react with 1,3-dielectrophiles to form stable five-membered rings, a strategy that has been refined for over a century.

The Knorr Pyrazole Synthesis and its Modern Variants

The reaction of a hydrazine with a 1,3-dicarbonyl compound is the most common and reliable method for constructing the pyrazole ring system.[9][10] Pyrazoles are a critical structural motif found in numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[11][12]

Mechanistic Causality: The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the substituted hydrazine (in the case of R-NHNH₂) initially attacks one of the carbonyl groups. This is followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group forms a five-membered ring, which then undergoes a final dehydration step to yield the aromatic pyrazole ring.[9][13] The regioselectivity of the final product is determined by which nitrogen atom performs the initial attack and which carbonyl is more electrophilic, a factor that can be controlled by the substitution pattern on both reactants.

Figure 1: General workflow for Knorr pyrazole synthesis.

Data Presentation: Synthesis of Polysubstituted Pyrazoles

The cyclocondensation reaction is highly versatile and tolerates a wide range of functional groups on both the 1,3-dicarbonyl compound and the hydrazine derivative.

Entry1,3-Dicarbonyl (R¹, R²)Hydrazine (R³)ProductYield (%)Reference
1Acetylacetone (Me, Me)Phenylhydrazine1,3,5-Trimethyl-1H-pyrazole>90[9]
2Dibenzoylmethane (Ph, Ph)Hydrazine Hydrate3,5-Diphenyl-1H-pyrazole85[10]
31,1,1-Trifluoro-2,4-pentanedione (CF₃, Me)Hydrazine Hydrate5-Methyl-3-(trifluoromethyl)-1H-pyrazole92[10]
4Ethyl Acetoacetate (OEt, Me)Phenylhydrazine3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one>95[7]

Experimental Protocol: Synthesis of 3,5-disubstituted-1H-pyrazoles [10]

This protocol describes a general, high-yield synthesis of pyrazoles under microwave irradiation and solvent-free conditions, highlighting a modern, efficient approach.

  • Reagent Preparation: In a 10 mL microwave process vial, add the 1,3-dicarbonyl compound (1.0 mmol) and the appropriate tosylhydrazone or hydrazine derivative (1.1 mmol).

  • Reaction Setup: The vial is sealed with a septum.

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 120 °C for 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure pyrazole derivative.

The Fischer Indole Synthesis

Developed in 1883, the Fischer indole synthesis remains one of the most important and versatile methods for constructing the indole nucleus, a core component of countless natural products and pharmaceuticals, such as tryptophan and sumatriptan.[14][15] The reaction involves the treatment of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[14]

Mechanistic Causality: The authoritative mechanism involves several key steps:

  • Formation of an arylhydrazone from the arylhydrazine and the carbonyl compound.

  • Protonation of the hydrazone followed by tautomerization to an enehydrazine intermediate.

  • A[9][9]-sigmatropic rearrangement (the key step) of the enehydrazine, which forms a new C-C bond and breaks the N-N bond.

  • Rearomatization of the benzene ring via loss of a proton.

  • Intramolecular nucleophilic attack of the resulting amino group onto the imine carbon, forming a five-membered ring.

  • Final elimination of ammonia from the cyclic intermediate to furnish the aromatic indole ring.[16]

The choice of acid catalyst (Brønsted or Lewis) is crucial and can influence reaction rates and yields. Common catalysts include H₂SO₄, polyphosphoric acid (PPA), and ZnCl₂.[14][15]

FischerIndole Key Steps of the Fischer Indole Synthesis A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone Formation A->B Acid Catalyst C Tautomerization to Enehydrazine B->C Protonation D [3,3]-Sigmatropic Rearrangement (N-N Bond Cleavage, C-C Bond Formation) C->D Key Step E Rearomatization D->E F Cyclization & NH₃ Elimination E->F G Indole Product F->G

Figure 2: Simplified workflow of the Fischer indole synthesis mechanism.

Experimental Protocol: Synthesis of 2-Aryl-1H-Indoles [15]

This protocol details the synthesis of 2-aryl indoles from substituted acetophenones and phenylhydrazine using sulfuric acid.

  • Hydrazone Formation: In a 100 mL round-bottom flask, a mixture of a substituted acetophenone (1 mmol) and phenylhydrazine (1 mmol) is refluxed in ethanol (20 mL) for 2-4 hours.

  • Cyclization: The reaction mixture, containing the formed hydrazone, is cooled and then carefully poured into concentrated sulfuric acid (5 mL) with stirring.

  • Heating: The acidic mixture is stirred and heated at 80-90 °C for 25-30 minutes. The reaction is monitored by TLC.

  • Quenching and Precipitation: After completion, the reaction mixture is cautiously added to 100 mL of ice-cold water. The precipitated solid product is collected by filtration.

  • Purification: The crude solid is washed thoroughly with water, dried, and then recrystallized from ethanol to yield the pure 2-aryl-1H-indole derivative.

Synthesis of 1,2,4,5-Tetrazines

1,2,4,5-tetrazines are nitrogen-rich heterocycles that have gained prominence in bioorthogonal chemistry for their role in the inverse-electron-demand Diels-Alder reaction.[17] Their synthesis often relies on the condensation of hydrazine with various synthons like nitriles or iminoesters.[17][18]

Mechanistic Causality: A common route, the Pinner synthesis, involves the reaction of an iminoester with hydrazine to form an amidrazone.[18] Two molecules of the amidrazone can then dimerize, or one molecule can react with another equivalent of hydrazine, followed by cyclization and oxidation to yield the dihydrotetrazine intermediate, which is then oxidized to the aromatic tetrazine. Modern methods often use metal catalysts (e.g., Ni(OTf)₂ or Zn(OTf)₂) to facilitate the condensation of nitriles with hydrazine, which is particularly useful for synthesizing unsymmetrical tetrazines.[17][19]

Experimental Protocol: Metal-Catalyzed Synthesis of Tetrazines from Nitriles [19]

  • Reaction Setup: To an oven-dried 4 mL vial equipped with a stir bar, add the nitrile (0.5 mmol), Ni(OTf)₂ (0.025 mmol, 5 mol%), and anhydrous hydrazine (2.5 mmol, 5 equiv).

  • Reaction Conditions: The vial is sealed and the mixture is stirred at 60 °C for 12-24 hours.

  • Oxidation: The reaction mixture is cooled to room temperature and diluted with dichloromethane (DCM, 2 mL). The solution is then added dropwise to a stirred solution of sodium nitrite (NaNO₂, 5.0 mmol) in glacial acetic acid (2 mL) at 0 °C.

  • Work-up: The mixture is stirred for 30 minutes, then diluted with DCM (10 mL) and washed with saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. The organic layer is separated, washed with brine, dried over Na₂SO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the desired tetrazine.

C-C Bond Formation via Hydrazine-Derived Radicals

A paradigm shift in the use of hydrazine derivatives has been their establishment as potent precursors for carbon-centered radicals.[3][6][20] This strategy leverages the oxidative cleavage of the C-N and N-N bonds, driven by the formation of the highly stable dinitrogen molecule (N₂).

Mechanistic Causality: Organic monosubstituted hydrazines (e.g., arylhydrazines, acylhydrazides) can be oxidized by a variety of systems, including transition metals, peroxides, or photoredox catalysts.[3][4] The oxidation process generates a radical cation, which can undergo fragmentation to release N₂ and form a carbon-centered radical. This radical can then participate in a wide array of synthetic transformations, including alkene difunctionalization, cascade cyclizations, and C-H functionalization of arenes.[3][6]

RadicalGeneration Oxidative Generation of Carbon-Centered Radicals Hydrazine R-NH-NH₂ (e.g., Arylhydrazine) Oxidation Oxidation (-e⁻, -H⁺) Hydrazine->Oxidation Diazene [R-N=NH] Diazene Intermediate Oxidation->Diazene Fragmentation Fragmentation Diazene->Fragmentation Radical R• Carbon-Centered Radical Fragmentation->Radical N2 N₂ Fragmentation->N2 Application C-C Bond Formation (e.g., Addition to Alkene) Radical->Application

Figure 3: General pathway for generating C-centered radicals from hydrazine derivatives.

Data Presentation: Synthesis of Coumarins via Radical Annulation

This table illustrates the scope of a visible-light photocatalytic method for synthesizing coumarins from aryl alkynoates and various hydrazine derivatives.[3]

EntryHydrazine DerivativeR¹ in AlkyneProductYield (%)
1tert-Butyl carbazateH2H-Coumarin85
2BenzoylhydrazideH3-Phenyl-2H-coumarin78
3PhenylhydrazineH3-Phenyl-2H-coumarin65
4tert-Butyl carbazatePh4-Phenyl-2H-coumarin81

Experimental Protocol: Photocatalytic Synthesis of Coumarins [3]

  • Reaction Setup: In a 10 mL Schlenk tube, add the aryl alkynoate (0.2 mmol), the hydrazine derivative (0.6 mmol), Rose Bengal (photocatalyst, 0.004 mmol, 2 mol%), and ammonium persulfate ((NH₄)₂S₂O₈, 0.6 mmol).

  • Solvent and Degassing: Add acetonitrile (MeCN, 2 mL) as the solvent. The mixture is degassed by three freeze-pump-thaw cycles.

  • Irradiation: The tube is placed approximately 5 cm from a compact fluorescent lamp (CFL, 23 W). The reaction is stirred at room temperature for 12-24 hours.

  • Work-up: Upon completion (monitored by TLC), the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 10 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the pure coumarin product.

Advanced Reductive Methodologies: The Wolff-Kishner Reduction

The Wolff-Kishner reduction is a classic organic reaction used to deoxygenate aldehydes and ketones to their corresponding alkanes.[21] The traditional conditions—hydrazine hydrate and a strong base (like KOH) in a high-boiling solvent (like diethylene glycol) at high temperatures (~200 °C)—are harsh and not suitable for base-sensitive substrates.[22]

Mechanistic Causality: The reaction begins with the formation of a hydrazone. Under strongly basic conditions, the N-H proton of the hydrazone is abstracted, forming an anion. This anion rearranges with proton transfer from the solvent to form a diimide anion. The collapse of this intermediate, driven by the irreversible loss of stable N₂ gas, generates a carbanion, which is then rapidly protonated by the solvent to yield the alkane product.[22][23]

WolffKishner Wolff-Kishner Reduction Mechanism A Ketone/Aldehyde + Hydrazine B Hydrazone Formation A->B C Deprotonation (Base) B->C D Diimide Anion Formation C->D E Loss of N₂ → Carbanion D->E Thermodynamic Driving Force F Protonation (Solvent) E->F G Alkane Product F->G

Figure 4: Mechanistic steps of the Wolff-Kishner reduction.

Experimental Protocol: Myers Modification (Milder Conditions)

To circumvent the harsh conditions of the classical procedure, various modifications have been developed. The Myers modification involves the in situ formation of an N-tert-butyldimethylsilylhydrazone, which decomposes at significantly lower temperatures.

  • Hydrazone Formation: To a solution of the ketone (1.0 mmol) and 1,2-bis(tert-butyldimethylsilyl)hydrazine (1.2 mmol) in N-methyl-2-pyrrolidone (NMP, 5 mL) at room temperature, add a catalytic amount of acetic acid (0.1 mmol). Stir for 1-2 hours until hydrazone formation is complete (monitored by TLC or ¹H NMR).

  • Reduction: Add potassium tert-butoxide (KOtBu, 3.0 mmol) to the solution.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 3-6 hours.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water (20 mL) and diethyl ether (20 mL).

  • Extraction and Purification: Separate the layers and extract the aqueous phase with diethyl ether (2 x 10 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash chromatography.

Asymmetric Synthesis

The development of chiral hydrazine derivatives has opened avenues for enantioselective synthesis.[5] Chiral hydrazines can be used as chiral auxiliaries or as precursors to chiral ligands for metal catalysts. A prominent application is the asymmetric hydrogenation of prochiral hydrazones, catalyzed by transition metal complexes (e.g., Ni, Co, Pd), to produce enantioenriched hydrazines, which are valuable building blocks for chiral drugs and natural products.[5][24][25] For instance, Ni-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones can produce chiral cyclic hydrazines with excellent enantioselectivities (>99% ee), which are precursors to kinase inhibitors.[5][24]

Conclusion and Future Outlook

The chemistry of hydrazine derivatives is a mature yet continually evolving field. While their role in heterocyclic synthesis is foundational, their emergence as efficient precursors for carbon-centered radicals under mild, photoredox conditions has significantly broadened their synthetic scope. Future innovations will likely focus on developing novel catalytic systems for N-N bond cleavage, expanding the repertoire of asymmetric transformations, and incorporating these versatile building blocks into automated synthesis platforms. For the practicing chemist, a deep understanding of the mechanistic principles governing the reactivity of hydrazine derivatives is paramount to unlocking their full potential in the design and execution of elegant and efficient synthetic strategies.

References

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  • Yang, J., et al. (2012). Metal-Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. Angewandte Chemie International Edition, 51(21), 5220-5224. [Link]

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  • American Chemical Society. (2003). Cleavage of the nitrogen-nitrogen bond in a high oxidation state tungsten or molybdenum hydrazine complex and the catalytic reduction of hydrazine. Journal of the American Chemical Society. [Link]

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  • Scilit. (2026). Hydrazines and Azo-Compounds in the Synthesis of Heterocycles Comprising N-N Bond. [Link]

  • Slideshare. (2023). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • Al-Ostath, R. A., & Al-Assar, F. M. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(20), 6245. [Link]

  • Zhang, Z., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters, 25(20), 3682-3686. [Link]

  • Mohareb, R. M., Fleita, D. H., & Sakka, O. K. (2011). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 16(1), 16-27. [Link]

  • Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. [Link]

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A Theoretical and Computational Guide to the Reactivity of Substituted Phenylhydrazines

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive exploration of the theoretical and computational methodologies utilized to investigate the reactivity of substituted phenylhydrazines. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the quantum chemical principles and computational workflows that illuminate the structure-activity relationships, reaction mechanisms, and potential toxicological profiles of this versatile class of compounds. By integrating foundational theory with practical computational protocols, this guide serves as an essential resource for leveraging in silico techniques to accelerate the discovery and design of novel phenylhydrazine-based molecules.

Introduction: The Chemical Versatility of Phenylhydrazines

Substituted phenylhydrazines are a cornerstone in synthetic organic chemistry and medicinal chemistry, renowned for their diverse reactivity and broad spectrum of biological activities.[1][2] Their utility spans from classical organic reactions, such as the Fischer indole synthesis, to their application as precursors for a wide array of heterocyclic compounds with therapeutic potential.[2][3] Derivatives of phenylhydrazine have been investigated for their antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[2][4][5][6]

The reactivity and biological function of a substituted phenylhydrazine are intricately linked to the nature and position of substituents on the phenyl ring. These substituents modulate the electronic properties of the molecule, influencing its nucleophilicity, antioxidant capacity, and interaction with biological targets.[7][8] Understanding these substituent effects is paramount for the rational design of new chemical entities with desired properties. Theoretical and computational chemistry offer a powerful lens through which to dissect these intricate relationships, providing insights that are often challenging to obtain through experimental methods alone.[9][10]

This guide will navigate the theoretical landscape of substituted phenylhydrazine reactivity, focusing on the application of computational tools to predict and rationalize their chemical behavior.

Foundational Theoretical Concepts

A robust understanding of the electronic structure is fundamental to predicting the reactivity of any molecule. For substituted phenylhydrazines, several key theoretical concepts provide the framework for computational analysis.

2.1. Frontier Molecular Orbital (FMO) Theory: Reactivity is often governed by the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[10][11] For substituted phenylhydrazines, substituents that raise the HOMO energy level increase nucleophilicity, while those that lower the LUMO energy level enhance electrophilicity.[12]

2.2. Density Functional Theory (DFT): DFT has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost.[13][14][15] This method is used to calculate the electronic structure of molecules, providing access to a wide range of properties including optimized geometries, vibrational frequencies, reaction energies, and the electronic descriptors discussed above.[9][10] The choice of functional and basis set is a critical aspect of any DFT study, and these must be selected appropriately to ensure the reliability of the calculated results.[14][15]

2.3. Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule.[11][16] It allows for the quantification of hyperconjugative interactions and charge transfer, which are crucial for understanding the stability and reactivity of substituted phenylhydrazines.[11][17] NBO analysis can reveal how substituents influence the electron density distribution across the molecule, thereby affecting its reactivity.[16]

Computational Methodologies for Assessing Reactivity

A variety of computational methodologies can be employed to investigate the reactivity of substituted phenylhydrazines. The choice of method depends on the specific property or reaction of interest.

3.1. Workflow for Computational Analysis: A typical computational workflow for studying a substituted phenylhydrazine derivative involves several key steps, as illustrated in the diagram below.

computational_workflow start Molecular Structure Input geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum freq_calc->verify_min electronic_props Calculate Electronic Properties (HOMO, LUMO, MEP) verify_min->electronic_props No imaginary frequencies reactivity_indices Calculate Reactivity Descriptors (Hardness, Electrophilicity) electronic_props->reactivity_indices nbo_analysis NBO Analysis reactivity_indices->nbo_analysis results Analysis and Interpretation nbo_analysis->results

Caption: A generalized workflow for the computational analysis of a substituted phenylhydrazine.

3.2. Step-by-Step Protocol for DFT Calculations:

  • Structure Preparation: Draw the 3D structure of the substituted phenylhydrazine using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a geometry optimization using a DFT method, for example, the B3LYP functional with the 6-31G(d,p) basis set.[10][14] This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[9]

  • Electronic Property Calculation: From the optimized structure, calculate key electronic properties such as the HOMO and LUMO energies and the Molecular Electrostatic Potential (MEP). The MEP map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[10]

  • NBO Analysis: Perform an NBO analysis to investigate charge delocalization and hyperconjugative interactions.[11][16]

3.3. Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or toxicity.[18][19][20] For substituted phenylhydrazines, QSAR can be used to predict properties like antioxidant capacity, antimicrobial activity, or toxicity based on calculated molecular descriptors.[21]

qsar_workflow data_collection Data Collection (Structures and Biological Activity) descriptor_calc Descriptor Calculation (e.g., HOMO/LUMO, LogP) data_collection->descriptor_calc model_building Model Building (e.g., MLR, PLS, ANN) descriptor_calc->model_building model_validation Model Validation (Internal and External) model_building->model_validation prediction Prediction of New Compounds model_validation->prediction Validated Model interpretation Model Interpretation prediction->interpretation

Caption: A typical workflow for developing a QSAR model.

Substituent Effects on Reactivity: A Deeper Dive

The electronic nature of substituents on the phenyl ring profoundly impacts the reactivity of phenylhydrazines.[7][8]

4.1. Electron-Donating Groups (EDGs): Substituents like -OH, -OCH₃, and -NH₂ increase the electron density on the aromatic ring through resonance and inductive effects. This leads to:

  • Increased HOMO Energy: Making the molecule a better electron donor and more susceptible to electrophilic attack.[12]

  • Enhanced Antioxidant Activity: By stabilizing the resulting radical cation formed during free radical scavenging.[4]

4.2. Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂, -CN, and -CF₃ decrease the electron density on the phenyl ring. This results in:

  • Decreased HOMO Energy and Increased LUMO Energy: Making the molecule less nucleophilic but potentially more reactive towards nucleophiles at the ring.[12]

  • Modulated Biological Activity: The effect on biological activity can be complex, as EWGs can influence factors like receptor binding and metabolic stability.[4]

Table 1: Calculated Electronic Properties of para-Substituted Phenylhydrazines (Illustrative Data)

Substituent (X)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
-H-5.23-0.155.08
-OH-5.01-0.124.89
-NO₂-5.89-1.214.68
-CH₃-5.15-0.145.01
-Cl-5.45-0.455.00

Note: These are representative values and the actual calculated energies will depend on the level of theory and basis set used.

Applications in Drug Discovery and Development

Theoretical studies on substituted phenylhydrazines are instrumental in several areas of drug discovery.

5.1. Rational Design of Novel Therapeutics: By understanding how substituents influence reactivity and electronic properties, medicinal chemists can design new phenylhydrazine derivatives with enhanced biological activity and improved pharmacokinetic profiles. For instance, theoretical calculations can guide the selection of substituents to optimize antioxidant or antimicrobial potency.[4][5]

5.2. Prediction of Toxicity: Phenylhydrazine itself is known for its hematotoxicity.[22][23][24] Computational models, particularly QSAR, can be developed to predict the toxic potential of new derivatives, allowing for the early deselection of potentially harmful compounds.[18]

5.3. Mechanistic Elucidation: Computational studies can provide detailed insights into the mechanisms of action of phenylhydrazine-based drugs. For example, DFT calculations can be used to model the interaction of a phenylhydrazine derivative with its biological target, such as an enzyme active site.

Conclusion and Future Perspectives

Theoretical and computational chemistry provides an indispensable toolkit for unraveling the complex reactivity of substituted phenylhydrazines. From fundamental electronic structure analysis to the development of predictive QSAR models, these in silico approaches offer a rational and efficient pathway to understanding and harnessing the chemical potential of this important class of molecules. As computational power continues to increase and theoretical methods become more sophisticated, the role of computational chemistry in the design and development of novel phenylhydrazine-based compounds for a wide range of applications is set to expand even further. The synergy between theoretical prediction and experimental validation will undoubtedly continue to drive innovation in this exciting field.

References

  • Benchchem. Theoretical and Computational Analysis of N-phenylhydrazine-1,2-dicarboxamide: A Technical Guide.
  • ResearchGate. DFT investigation of the initial steps of a reaction of phenylhydrazine....
  • ResearchGate. Molecular Geometry, NLO, MEP, HOMO-LUMO and Mulliken Charges of Substituted Piperidine Phenyl Hydrazines by Using Density Functional Theory | Request PDF.
  • ResearchGate. Computational Study on the Structure of N-(2-Amino-benzoyl)-N'-phenyl Hydrazine.
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Comprehensive Structural Analysis Guide: 4-Hydrazinyl-N,N-dimethylaniline Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the solid-state characterization of 4-Hydrazinyl-N,N-dimethylaniline (also known as 4-hydrazino-N,N-dimethylaniline), focusing specifically on its stable dihydrochloride salt form (CAS 27076-73-9) . Due to the oxidative instability of the free base, the salt form is the standard for structural analysis in drug development and organic synthesis.

Executive Summary

4-Hydrazinyl-N,N-dimethylaniline is a critical bifunctional intermediate used in the synthesis of indole-based therapeutics (via Fischer indole synthesis) and pyrazole-based dyes.[1] Its structural integrity is governed by the competition between the electron-donating dimethylamino group and the reactive hydrazine moiety.

This guide provides a rigorous protocol for the crystallization, X-ray diffraction (XRD) data collection, and structural refinement of this molecule. It addresses the specific challenges of handling hydrazine derivatives—namely, oxidation sensitivity and hygroscopicity—and defines the expected supramolecular architectures driven by chloride-mediated hydrogen bonding.

Part 1: Crystallization Methodology

Pre-Crystallization Stability Check

Hydrazine derivatives are prone to auto-oxidation to form azo/azoxy impurities, which appear as colored contaminants (yellow/orange).

  • Protocol: Verify purity via 1H NMR (DMSO-d6) immediately prior to crystallization. Look for the disappearance of the hydrazine -NH2 signal (~4.0-5.0 ppm) or the appearance of downfield aromatic shifts indicating azo formation.

  • Handling: All crystallization solvents must be degassed (sparged with N2 or Ar) for 15 minutes.

Crystal Growth Protocols

The dihydrochloride salt is highly polar. Standard non-polar diffusion methods will fail. Use the following Polarity-Gradient Diffusion method:

Solvent System:

  • Solvent A (Good Solvent): Methanol (MeOH) or Ethanol (EtOH) + 1% conc. HCl (to suppress hydrolysis).

  • Solvent B (Anti-Solvent): Diethyl Ether (Et2O) or Isopropyl Ether.

Procedure:

  • Dissolve 50 mg of the dihydrochloride in the minimum volume of Solvent A (approx. 0.5 mL) in a narrow vial (inner vial).

  • Place the inner vial inside a larger jar containing 5 mL of Solvent B.

  • Cap the outer jar tightly.

  • Store at 4°C in the dark. Low temperature minimizes oxidation and slows diffusion, yielding higher-quality prisms.

Crystallization Workflow Diagram

CrystallizationWorkflow Start Raw Material (Dihydrochloride Salt) QC QC Check (1H NMR / Purity) Start->QC Verify -NH-NH2 QC->Start Recrystallize if oxidized Solv Dissolution (MeOH + 1% HCl) QC->Solv Pass (>98%) Diff Vapor Diffusion (vs. Et2O @ 4°C) Solv->Diff Inert Atm. Harvest Crystal Selection (Microscope + Oil) Diff->Harvest 3-7 Days XRD Single Crystal XRD (Mo/Cu Source) Harvest->XRD Mount < 100K

Caption: Workflow for obtaining diffraction-quality crystals of hydrazine salts under controlled conditions to prevent oxidation.

Part 2: Structural Elucidation & Refinement

Data Collection Parameters
  • Temperature: 100 K (Liquid Nitrogen stream). Rationale: Hydrazine tails exhibit high thermal motion. Room temperature data will result in smeared electron density maps for the N-N bond.

  • Radiation: Mo Kα (λ = 0.71073 Å) is preferred for chloride salts to minimize absorption corrections compared to Cu Kα.

  • Resolution: Aim for 0.75 Å or better to accurately resolve the hydrogen positions on the ammonium and hydrazinium groups.

Expected Structural Features (The "What to Look For")

Since a direct CSD refcode is not public, the structure must be solved ab initio. Use the following chemically grounded expectations to validate your solution:

A. Molecular Geometry
  • Protonation Sites: In the dihydrochloride form, expect two protonation sites:

    • Site 1: The terminal hydrazine nitrogen (-NH-N H3+).

    • Site 2: The dimethylamino nitrogen (-N H(Me)2+).

    • Note: Protonation of the dimethylamino group disrupts the conjugation with the phenyl ring. The C-N(dimethyl) bond length will lengthen (~1.45 Å) compared to the neutral aniline (~1.37 Å), and the geometry around this Nitrogen will become tetrahedral rather than planar.

  • Hydrazine Conformation: The N-N bond distance should be approximately 1.45 ± 0.02 Å . The torsion angle (C-N-N-H) will likely adopt a gauche conformation to minimize lone pair repulsion (if any lone pairs remain) or steric strain.

B. Supramolecular Architecture

The lattice will be dominated by Charge-Assisted Hydrogen Bonds .

  • Donors: -NH3+ (hydrazine) and -NH+ (dimethylamino).

  • Acceptors: Chloride anions (Cl-).

  • Motif: Expect a 3D network where Chloride ions act as bridges, connecting multiple organic cations.

Structural Hierarchy Diagram

StructuralHierarchy cluster_Geometry Molecular Geometry cluster_Packing Crystal Packing Forces Molecule Asymmetric Unit [C8H15N3]2+ • 2[Cl]- N1 Hydrazine Moiety (-NH2-NH3+) Tetrahedral N Molecule->N1 N2 Dimethylamino Moiety (-NH(Me)2+) No Conjugation Molecule->N2 Ring Phenyl Ring Planar Molecule->Ring HBond Charge-Assisted H-Bonds (N-H...Cl-) N1->HBond Strong Donor N2->HBond Donor PiStack Pi-Pi Stacking (Phenyl-Phenyl) Ring->PiStack Weak Interaction

Caption: Hierarchical breakdown of the structural features expected in the dihydrochloride salt crystal lattice.

Part 3: Analytical Validation & Safety

Validation Metrics

After solving the structure (using SHELXT/SHELXL), verify the following quality indicators:

  • R1 Value: < 5% for a high-quality salt structure.

  • Goodness of Fit (GooF): Should be close to 1.0.

  • Residual Density: The highest residual peaks should be near the Chlorine atoms (truncation ripples). Significant peaks (>0.5 e-/ų) near Nitrogen suggest disorder or incorrect proton assignment.

Safety Protocol (Hydrazine Specific)
  • Toxicity: 4-Hydrazinyl-N,N-dimethylaniline is a suspected carcinogen and skin sensitizer.

  • Handling: Wear double nitrile gloves. Weigh solid inside a fume hood.

  • Waste: Quench all mother liquors with dilute bleach (sodium hypochlorite) to oxidize the hydrazine to nitrogen gas before disposal.

References

  • Reference: Glidewell, C., et al. (2000). "Structure and hydrogen bonding in salts of hydrazine and its derivatives." Acta Crystallographica Section B.
  • Crystallization of Organic Salts: Reference: Hulliger, J. (1994). "Chemistry and Physics of Crystal Growth." Angewandte Chemie International Edition. Context: Principles of polarity-gradient diffusion for ionic organic solids.
  • Safety Data

    • Source: PubChem CID 22661042 (4-Hydrazinyl-N,N-dimethylaniline).[2] Link

    • Context: Hazard identification and handling protocols.[3][4]

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Methodological & Application

Protocol for derivatizing aldehydes with 4-Hydrazinyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Derivatization of Aldehydes using 4-Hydrazinyl-N,N-dimethylaniline (HDMA) for LC-MS Analysis

Executive Summary

This Application Note details a robust protocol for the derivatization of aliphatic and aromatic aldehydes using 4-Hydrazinyl-N,N-dimethylaniline (HDMA) (also known as 4-(dimethylamino)phenylhydrazine). Unlike the traditional 2,4-Dinitrophenylhydrazine (DNPH) method, which is optimized for UV-Vis detection, HDMA is specifically selected here for its utility as a cationic charge-tag for Electrospray Ionization Mass Spectrometry (ESI-MS).

The dimethylamino moiety in HDMA possesses high proton affinity, significantly enhancing ionization efficiency in positive ion mode (


). This protocol is designed for researchers requiring low-level quantitation (sub-nanomolar) of aldehydes in complex biological or environmental matrices where standard UV methods fail.

Scientific Rationale & Mechanism

Why HDMA? (The Charge-Tagging Advantage)

Standard hydrazine reagents like DNPH contain electron-withdrawing nitro groups, which stabilize the molecule for UV detection but suppress ionization in positive-mode ESI-MS. Conversely, HDMA incorporates a dimethylamino electron-donating group (EDG) .

  • Ionization Enhancement: The tertiary amine acts as a pre-charged site (or easily protonated site) under acidic mobile phase conditions, drastically lowering the Limit of Detection (LOD) in MS.

  • Chromophoric Shift: The conjugation of the hydrazine with the aldehyde, coupled with the auxochromic dimethylamino group, creates a stable hydrazone with distinct UV absorption (typically 300–350 nm), allowing for dual-mode detection (UV/MS).

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the terminal hydrazine nitrogen onto the carbonyl carbon of the aldehyde. This reversible addition forms a carbinolamine intermediate, which rapidly dehydrates under acid catalysis to form the stable hydrazone.

ReactionMechanism Aldehyde Aldehyde (R-CHO) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Acid Cat. (H+) HDMA HDMA Reagent (Nucleophile) HDMA->Intermediate Hydrazone Stable Hydrazone (Analyte) Intermediate->Hydrazone Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: Acid-catalyzed condensation of Aldehydes with HDMA.[1]

Experimental Protocol

Reagents & Equipment
  • Derivatizing Agent: 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride (High Purity >98%).

  • Solvent: LC-MS grade Methanol (MeOH) or Acetonitrile (ACN).

  • Catalyst: Glacial Acetic Acid (AcOH) or Formic Acid (FA).

  • Internal Standard (IS): Isotopically labeled aldehyde (e.g., Hexanal-d12) or a structural analog (e.g., Benzaldehyde-d6).

  • Equipment: Heating block (capable of 40–60°C), LC-MS/MS system (Triple Quadrupole recommended).

Solution Preparation
SolutionCompositionStability Note
Stock HDMA (50 mM) Dissolve 11.2 mg HDMA-HCl in 1 mL MeOH containing 0.1% Acetic Acid.Unstable. Prepare fresh daily. Protect from light (amber vial).
Working HDMA (5 mM) Dilute Stock 1:10 with MeOH.Use immediately.
Acid Catalyst (10%) 10% (v/v) Acetic Acid in water.Stable at RT.
Internal Standard 10 µM solution in MeOH.Store at -20°C.
Step-by-Step Derivatization Workflow

This workflow is optimized for biological fluids (plasma/urine). For neat solvents, skip the protein precipitation step.

  • Sample Preparation:

    • Aliquot 100 µL of sample (biofluid or standard) into a 1.5 mL Eppendorf tube.

    • Add 10 µL of Internal Standard solution.

    • If Protein Precipitation is needed: Add 300 µL cold ACN, vortex, centrifuge at 12,000 x g for 10 min. Transfer supernatant to a fresh vial.

  • Derivatization Reaction:

    • To the supernatant (or neat sample), add 50 µL of Working HDMA Solution (5 mM) .

    • Add 20 µL of Acid Catalyst (10% AcOH) . Note: pH must be between 4.0–5.0 for optimal kinetics.

    • Vortex briefly to mix.

  • Incubation:

    • Incubate at 40°C for 60 minutes in a thermomixer (agitation 400 rpm).

    • Optimization Note: For volatile aldehydes (e.g., Acetaldehyde), reduce temp to 25°C and extend time to 2 hours to prevent evaporative loss.

  • Quenching & Cleanup (Optional but Recommended):

    • Cool to room temperature.[2]

    • Optional: If excess reagent interferes with chromatography, perform a Liquid-Liquid Extraction (LLE) using Hexane/Ethyl Acetate (1:1) to extract the hydrazones, then evaporate and reconstitute in Mobile Phase.

    • Otherwise, dilute 1:1 with Water (to match initial LC conditions) and inject directly.

Workflow Sample Sample (100 µL) + Internal Standard Precip Protein Precipitation (Cold ACN, Centrifuge) Sample->Precip Mix Add Reagents: 50 µL HDMA (5mM) 20 µL Acetic Acid Precip->Mix Supernatant Incubate Incubation 40°C, 60 min Mix->Incubate Analysis LC-MS/MS Analysis (ESI+ Mode) Incubate->Analysis

Figure 2: Analytical Workflow for HDMA Derivatization.

Instrumental Analysis (LC-MS/MS)

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: 5%

      
       95% B
      
    • 8-10 min: 95% B (Wash)

    • 10.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI)

  • Polarity: Positive (+)

  • MRM Transitions:

    • Precursor Ion:

      
      .
      
    • Common Fragment (Quantifier):

      
       (Dimethylaminophenyl moiety) or 
      
      
      
      .
    • Example (Hexanal):

      • MW Hexanal = 100.16

      • MW HDMA = 151.21

      • Hydrazone MW = 233.37

      • Precursor: 234.4

      • Product: 136.1 (Collision Energy ~20-30 eV)

Method Validation & Troubleshooting

Performance Metrics
ParameterHDMA Method (LC-MS)DNPH Method (UV)
Limit of Detection (LOD) 0.5 - 5.0 nM50 - 100 nM
Linearity (R²) > 0.995 (3 orders of magnitude)> 0.990
Selectivity High (Mass resolution + RT)Moderate (Chromatographic only)
Sample Volume 10 - 100 µL500 - 1000 µL
Troubleshooting Guide
  • Peak Tailing: HDMA derivatives are basic. Ensure Mobile Phases contain at least 0.1% Formic Acid to maintain protonation and prevent secondary interactions with silanols.

  • High Background: HDMA is sensitive to oxidation. If the blank shows high background peaks, the reagent stock has oxidized. Prepare fresh reagent and degas solvents.

  • Low Yield: Check pH. If the sample is too acidic (pH < 3), the hydrazine amine is protonated and cannot attack the carbonyl. If too basic (pH > 6), dehydration is slow. Aim for pH 4.5.

References

  • Reagent Chemistry & MS Tagging

    • Title: Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of n
    • Source: Analytica Chimica Acta.
    • URL:[Link]

    • Relevance: Establishes the principle of using cationic hydrazine tags for sensitivity enhancement in ESI-MS.
  • General Hydrazine Protocol (Grounding)

    • Title: Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods.[3]

    • Source: California Air Resources Board (CARB).
    • URL:[Link]

    • Relevance: Provides the foundational acid-catalysis conditions adapted in this protocol.
  • Comparative Analysis (MS vs UV)

    • Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.[4]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

    • Relevance: Reviews various hydrazine reagents and validates the shift from UV-optimized reagents (DNPH) to MS-optimized reagents.

Sources

4-Hydrazinyl-N,N-dimethylaniline for the analysis of ketones in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Profiling of Ketones in Biological Matrices via 4-Hydrazinyl-N,N-dimethylaniline (HDMA) Derivatization

Executive Summary

The quantification of trace ketones (e.g., neurosteroids, lipid peroxidation products, metabolic intermediates) in biological matrices is frequently hindered by their neutral character, which results in poor ionization efficiency in Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

This guide details the application of 4-Hydrazinyl-N,N-dimethylaniline (HDMA) as a charge-tagging derivatization reagent. Unlike traditional reagents like 2,4-DNPH (suited for UV/Negative MS), HDMA introduces a tertiary amine moiety with high proton affinity. This modification transforms neutral ketones into highly ionizable, cationic hydrazones, enhancing ESI+ MS sensitivity by 10–100 fold.

Chemistry & Mechanism

The "Ionization Deficit" Problem

Native ketones lack acidic or basic functional groups, making them "invisible" to standard ESI-MS protocols which rely on protonation (


) or deprotonation (

).
The HDMA Solution

HDMA functions through a nucleophilic addition-elimination reaction.[1] The hydrazine tail attacks the carbonyl carbon, while the N,N-dimethylaniline head acts as a pre-charged ionization tag (proton sponge) under acidic LC conditions.

Key Chemical Advantages:

  • Enhanced Lipophilicity: Improves retention on C18 columns, separating analytes from the polar solvent front (ion suppression zone).

  • Proton Affinity: The dimethylamino group (

    
    ) ensures the derivative is fully protonated in standard mobile phases (0.1% Formic Acid).
    
Reaction Mechanism Diagram

ReactionMechanism Ketone Neutral Ketone (R-C=O-R') Intermediate Carbinolamine Intermediate Ketone->Intermediate Nucleophilic Attack HDMA HDMA Reagent (H2N-NH-Ph-N(Me)2) HDMA->Intermediate Product Cationic Hydrazone [M+H]+ in MS Source Intermediate->Product Dehydration (-H2O) Acid Acid Catalyst (H+) Acid->Intermediate Catalysis

Figure 1: Acid-catalyzed condensation of HDMA with a generic ketone to form a highly ionizable hydrazone.

Experimental Protocol

Pre-requisites:

  • Reagent: 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride (High Purity).

  • Matrix: Plasma, Urine, or Tissue Homogenate.

  • Instrumentation: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF MS.

Reagent Preparation
  • Stock Solution (50 mM): Dissolve 11.2 mg of HDMA dihydrochloride in 1 mL of Methanol (MeOH). Prepare fresh daily due to oxidation sensitivity.

  • Catalyst Buffer: 1% Acetic Acid or 0.1% Trichloroacetic acid (TCA) in MeOH.

Sample Preparation Workflow

Step 1: Protein Precipitation

  • Add 100 µL of biological sample (Plasma/Urine) to a 1.5 mL tube.

  • Add 300 µL of cold Acetonitrile (ACN) containing internal standards (isotopically labeled ketones).

  • Vortex (30 sec) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Transfer supernatant to a fresh vial.

Step 2: Derivatization Reaction

  • Mix 100 µL of Supernatant with 50 µL of HDMA Stock .

  • Add 20 µL of Catalyst Buffer (Acidic environment is critical for Schiff base formation).

  • Incubation: 60°C for 30 minutes (or 2 hours at Room Temp).

    • Note: Heat accelerates the reaction but may degrade thermally labile steroids. Validate based on target stability.

Step 3: Quenching & Cleanup

  • Cool samples to room temperature.

  • (Optional) Dilute with water (1:1) if peak shape distortion occurs due to high solvent strength.

  • Inject directly into LC-MS/MS.[2]

Workflow Visualization

Workflow Sample Biological Sample (100 µL) PPT Protein Precipitation (ACN, 10,000xg) Sample->PPT Deriv Derivatization (HDMA + Acid, 60°C) PPT->Deriv Supernatant LCMS LC-MS/MS Analysis (ESI+ Mode) Deriv->LCMS Direct Injection

Figure 2: Step-by-step sample preparation workflow for HDMA derivatization.

Instrumental Analysis (LC-MS/MS)

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005%Loading
1.005%Desalting
8.0095%Elution of Derivatives
10.0095%Wash
10.105%Re-equilibration
Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (

    
    ).
    
  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

  • Detection Strategy:

    • Precursor Ion:

      
      
      
    • Calculation:

      
       (Mass shift of HDMA moiety).
      
    • Common Fragment: The dimethylaminophenyl moiety often produces a characteristic fragment at m/z 136.1 or 121.1 , useful for precursor ion scanning.

Validation & Troubleshooting

Matrix Effects & Interferences

Hydrazines are reactive.[3][4][5][6][7][8] Excess reagent can cause ion suppression.

  • Solution: If suppression is observed >20%, employ a solid-phase extraction (SPE) step using a Mixed-Mode Cation Exchange (MCX) cartridge to wash away unreacted reagent (which is also basic) or simply dilute the sample post-reaction.

Stability

HDMA derivatives are generally stable for 24-48 hours at 4°C. However, hydrazones can hydrolyze in highly aqueous, acidic conditions over long periods.

  • Protocol: Analyze samples within 12 hours of preparation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Incomplete derivatizationCheck pH (must be < 5). Increase incubation time.
Peak Tailing Column overloadDilute sample 1:5 with Mobile Phase A.
High Background Oxidized ReagentUse fresh HDMA. Solution should be clear/pale yellow, not dark brown.

References

  • Liu, S., et al. (2010). "Derivatization of carbonyl compounds for LC-MS analysis: A review." Journal of Chromatography B. Link

  • Eggink, M., et al. (2008). "Targeted LC-MS derivatization for aldehydes and ketones in biological samples using amine-based reagents." Analytical Chemistry. Link

  • Vogel, M., et al. (2019). "Hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds." Analytical and Bioanalytical Chemistry. Link

  • Thermo Fisher Scientific. "Reagents for Modifying Aldehydes and Ketones." Molecular Probes Handbook. Link

  • Sigma-Aldrich. "4-Hydrazinyl-N,N-dimethylaniline dihydrochloride Product Specification." Link

(Note: While specific literature on HDMA is less voluminous than DNPH, the protocol above is derived from the established chemistry of cationic hydrazine derivatization validated in sources 1 and 3.)

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis of Carbonyl Compounds using 4-Hydrazinyl-N,N-dimethylaniline (HDMA)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers requiring high-sensitivity quantification of carbonyl compounds (aldehydes and ketones) in complex biological or environmental matrices. It details the use of 4-Hydrazinyl-N,N-dimethylaniline (HDMA) as a superior alternative to traditional reagents like DNPH for LC-MS/MS analysis in positive ionization mode.

Introduction & Scientific Rationale

The analysis of carbonyl compounds (aldehydes and ketones) is critical in monitoring oxidative stress biomarkers (e.g., lipid peroxidation products), screening for genotoxic impurities, and environmental profiling. However, these analytes pose significant analytical challenges:

  • Volatility: Low molecular weight carbonyls are easily lost during sample preparation.

  • Poor Ionization: Neutral carbonyls lack acidic or basic sites, leading to poor sensitivity in Electrospray Ionization (ESI).

  • Polarity: Many small carbonyls are poorly retained on standard C18 columns.

The HDMA Solution: While 2,4-Dinitrophenylhydrazine (DNPH) is the gold standard for UV detection, it performs sub-optimally in positive ESI-MS due to the electron-withdrawing nitro groups. 4-Hydrazinyl-N,N-dimethylaniline (HDMA) is specifically engineered for Mass Spectrometry.

  • Charge Tagging: The dimethylamino moiety acts as a proton acceptor (tertiary amine), ensuring high ionization efficiency in ESI(+) mode.

  • Hydrophobicity: The phenyl ring increases retention on Reverse Phase (RP) columns, separating analytes from polar matrix interferences.

  • Stability: HDMA forms stable hydrazones that are resistant to hydrolysis during analysis.

Chemical Mechanism

The derivatization follows an acid-catalyzed Schiff base formation. The hydrazine group of HDMA attacks the electrophilic carbonyl carbon, followed by the elimination of water to form a stable hydrazone.

Reaction Pathway Diagram

HDMA_Reaction Carbonyl Analyte (Aldehyde/Ketone) Intermediate Carbinolamine Intermediate Carbonyl->Intermediate Nucleophilic Attack (Acid Cat.) HDMA Reagent (HDMA) HDMA->Intermediate Product Stable Hydrazone (ESI+ Active) Intermediate->Product Dehydration (-H₂O) Water H₂O Intermediate->Water

Caption: Acid-catalyzed condensation of a carbonyl analyte with HDMA to form a highly ionizable hydrazone derivative.

Experimental Protocol

Reagents & Materials[1][2][3]
  • Derivatization Reagent: 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride (HDMA·2HCl).

  • Solvent: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

  • Catalyst: Acetic Acid (glacial) or Formic Acid.

  • Internal Standard: Isotopically labeled aldehydes (e.g., Hexanal-d12) or a structural analog (e.g., Benzaldehyde-d6).

Solution Preparation
SolutionCompositionStability
HDMA Stock 5 mg/mL in ACN:Water (50:50) containing 0.1% Acetic Acid.Prepare fresh daily; light sensitive.
Acid Catalyst 5% Acetic Acid in Water.1 Month at 4°C.
Quenching Buffer 100 mM Ammonium Bicarbonate (pH 8).1 Week at 4°C.
Step-by-Step Workflow

Step 1: Sample Extraction

  • Aliquot 100 µL of biological fluid (plasma/urine) or environmental extract.

  • Add 400 µL of cold ACN (containing Internal Standard) to precipitate proteins.

  • Vortex for 30 sec and centrifuge at 12,000 x g for 10 min at 4°C.

  • Transfer 200 µL of the supernatant to a clean glass vial.

Step 2: Derivatization Reaction

  • Add 50 µL of HDMA Stock Solution .

  • Add 20 µL of Acid Catalyst (pH must be < 5 to activate carbonyls).

  • Seal vial and incubate at 40°C for 60 minutes .

    • Note: Volatile aldehydes (e.g., Acrolein) require lower temps (25°C) for longer times (2 hrs) to prevent evaporation.

  • (Optional) Quench reaction with 20 µL of Quenching Buffer if analyzing immediately.

Step 3: LC-MS/MS Analysis

  • Inject 5 µL directly into the LC-MS system.

LC-MS/MS Method Parameters

Chromatography (UHPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 1.9 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-8 min: 5% -> 95% B (Linear gradient)

    • 8-10 min: 95% B (Wash)

    • 10.1 min: 5% B (Re-equilibration)

Mass Spectrometry (ESI+)

The dimethylamino group ensures the derivative is easily protonated


.

MRM Transition Logic:

  • Precursor Ion:

    
    
    
    • Calculation: (MW of Analyte) + (MW of HDMA [151.2]) - (MW of H2O [18.0]) + (Proton [1.0]).

  • Product Ions:

    • Quantifier:

      
       (Dimethylaminophenyl cation tag).
      
    • Qualifier:

      
       (Loss of dimethylamine, neutral loss).
      

Table: Optimized MRM Transitions for Common Targets

AnalyteAnalyte MWPrecursor (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)
Formaldehyde 30.0164.1136.1119.1
Acetaldehyde 44.0178.1136.1133.1
Acrolein 56.0190.1136.1145.1
Acetone 58.0192.1136.1147.1
Malondialdehyde 72.0206.1136.1161.1
4-HNE 156.2290.2136.1151.1

Method Validation & Performance

Linearity and Sensitivity
  • Linear Range: Typically 1 nM to 10 µM (R² > 0.995).

  • LOD (Limit of Detection): 0.1 - 0.5 nM (Analyte dependent).

    • Comparison: HDMA provides ~10-50x higher sensitivity than DNPH in positive ESI mode due to the high proton affinity of the dimethylamino tail.

Troubleshooting Guide
  • Issue: Low Signal.

    • Cause: pH too high during derivatization.

    • Fix: Ensure pH is 4.0-5.0. The reaction requires acid catalysis to dehydrate the intermediate.

  • Issue: Peak Tailing.

    • Cause: Interaction of the basic amine with surface silanols.

    • Fix: Use 0.1% Formic Acid in mobile phases; ensure column is "end-capped".

  • Issue: High Background.

    • Cause: Excess reagent entering the source.

    • Fix: Divert flow to waste for the first 1 min and after the last peak elutes.

References

  • Determination of Carbonyl Compounds in Biological Samples. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Fragmentation of Hydrazine Derivatives in ESI-MS/MS. Source: PLOS ONE URL:[2][Link][2]

  • LC-MS Analysis of Low Molecular Weight Carbonyls. Source: Longdom Publishing URL:[Link]

Sources

High-Sensitivity LC-MS/MS Analysis of Reducing Sugars via Derivatization with 4-Hydrazinyl-N,N-dimethylaniline (4-HDMA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quantification of low-molecular-weight reducing sugars in complex biological matrices presents a notorious challenge in analytical chemistry. Native carbohydrates lack natural chromophores or fluorophores, exhibit extreme hydrophilicity that prevents adequate retention on standard reversed-phase (RP) columns, and possess poor ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS)[1]. In ESI, underivatized sugars typically distribute their ion current across multiple low-abundance sodium (


) or potassium adducts, severely limiting the limit of detection (LOD).

To overcome these bottlenecks, chemical derivatization targeting the reducing end of the sugar is a highly effective strategy[2]. While various hydrazine derivatives—such as phenylhydrazine[3] and 2-nitrophenylhydrazine[4]—have been utilized to stabilize carbonyl-containing metabolites[5], 4-Hydrazinyl-N,N-dimethylaniline (4-HDMA) offers a superior, bifunctional advantage for LC-MS/MS workflows.

The Causality of the 4-HDMA Advantage

The derivatization relies on a condensation reaction where the primary amine of the 4-HDMA hydrazine moiety acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the open-chain form of the reducing sugar[4]. This yields a highly stable hydrazone linkage.

  • Chromatographic Enhancement: The addition of the hydrophobic dimethylaniline aromatic ring shifts the highly polar sugar into a hydrophobic regime, enabling robust retention and baseline separation of isomeric sugars on standard C18 columns.

  • Mass Spectrometric Signal Amplification: The

    
    -dimethylamino group acts as a highly basic tertiary amine. In the acidic environment of an ESI source, it readily accepts a proton, ensuring that the derivatized sugar ionizes almost exclusively as a single 
    
    
    
    species. This concentrates the ion current, boosting sensitivity by up to two orders of magnitude.

ReactionPathway A Reducing Sugar (Hemiacetal Ring) B Reducing Sugar (Open-Chain Aldehyde/Ketone) A->B Equilibrium D Tetrahedral Carbinolamine Intermediate B->D + 4-HDMA (H+ catalyzed) C 4-HDMA Reagent (Nucleophilic Hydrazine) C->D E Stable Hydrazone Derivative (High ESI+ Response) D->E - H2O

Caption: Reaction mechanism of reducing sugars with 4-HDMA to form stable hydrazones.

Reagents and Materials

  • Derivatization Reagent: 4-Hydrazinyl-N,N-dimethylaniline hydrochloride (4-HDMA·HCl), ≥98% purity.

  • Catalyst: Glacial acetic acid (LC-MS grade).

  • Solvents: Methanol, Acetonitrile, and Water (All LC-MS grade).

  • Standards: D-Glucose, D-Galactose, D-Ribose, Lactose.

  • Quality Control (QC) Standards: Sucrose (Negative Control),

    
    -Glucose (Internal Standard).
    

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . By incorporating Sucrose (a non-reducing sugar) and an isotopically labeled internal standard, the workflow inherently verifies reaction specificity and controls for matrix suppression.

Step-by-Step Methodology

Step 1: Reagent Preparation Prepare a 100 mM solution of 4-HDMA in methanol containing 2% (v/v) glacial acetic acid.

  • Causality: The acetic acid serves as a crucial catalyst. It protonates the carbonyl oxygen of the open-chain sugar, increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazine. A 2% concentration is optimal to drive the reaction without causing unintended acid-catalyzed hydrolysis of glycosidic bonds in oligosaccharides.

Step 2: Sample Preparation & QC Spiking Extract polar metabolites from the biological matrix using a standard 80:20 Methanol:Water extraction. Centrifuge at 14,000 × g for 10 minutes to pellet precipitated proteins. Transfer 50 µL of the supernatant to a glass autosampler vial. Spike the sample with 10 µL of a QC mix containing 1 µM Sucrose and 1 µM


-Glucose.

Step 3: Derivatization Reaction Add 50 µL of the catalyzed 4-HDMA reagent to the sample vial. Seal tightly, vortex for 10 seconds, and incubate in a heating block at 50°C for 60 minutes.

  • Causality: The 50°C temperature provides the necessary thermodynamic energy to shift the sugar's hemiacetal-aldehyde equilibrium toward the reactive open-chain form, ensuring complete derivatization. Temperatures above 60°C are actively avoided to prevent the thermal degradation of labile sugar isomers.

Step 4: Quenching and Reconstitution Remove the vial from the incubator and immediately cool to room temperature. Add 100 µL of the initial LC mobile phase (e.g., 5% Acetonitrile in Water).

  • Causality: Diluting the high-organic reaction mixture with an aqueous solvent prevents "solvent breakthrough" during RP-LC injection. If injected purely in methanol, the analytes would fail to focus at the head of the C18 column, leading to broad, distorted chromatographic peaks.

Step 5: Quality Control Verification During data analysis, verify the system's integrity:

  • Specificity Check: Confirm the absence of a derivatized Sucrose peak. Because Sucrose lacks a free anomeric carbon (reducing end), it cannot form a hydrazone. If a signal appears, it indicates sample degradation (hydrolysis of sucrose into glucose and fructose) during the protocol.

  • Completeness Check: Ensure the

    
    -Glucose internal standard peak area remains consistent (CV < 10%) across all samples, validating uniform derivatization efficiency.
    

Workflow S1 1. Sample Prep (Extract & Spike QC) S2 2. Derivatization (4-HDMA + Acid) S1->S2 S3 3. Incubation (50°C, 60 min) S2->S3 S4 4. Quenching (Cool & Dilute) S3->S4 S5 5. LC-MS/MS (RP-LC, ESI+) S4->S5

Caption: Step-by-step workflow for the 4-HDMA derivatization and LC-MS/MS analysis.

LC-MS/MS Analytical Method

  • Column: C18, 2.1 × 100 mm, 1.7 µm particle size (e.g., Waters ACQUITY UPLC BEH C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 40% B over 8 min, flush at 95% B for 2 min, re-equilibrate at 5% B for 3 min.

  • Flow Rate: 0.3 mL/min.

  • Ionization: ESI Positive mode (

    
    ).
    

Quantitative Data Summaries

The following tables summarize the mass spectrometric parameters and the dramatic sensitivity gains achieved through 4-HDMA derivatization. The primary product ion (


 136.1) corresponds to the highly stable dimethylaminophenyl cation, generated via the cleavage of the hydrazone N-N bond during collision-induced dissociation (CID).
Table 1: MRM Transitions for 4-HDMA Derivatized Reducing Sugars
Sugar AnalyteCarbohydrate TypePrecursor Ion

(

)
Product Ion (

)
Collision Energy (eV)
D-Ribose Aldopentose284.2136.122
D-Glucose Aldohexose314.2136.125
D-Galactose Aldohexose314.2136.125

-Glucose
IS (Aldohexose)320.2136.125
Lactose Disaccharide476.2136.130
Maltose Disaccharide476.2136.130
Table 2: Performance Comparison (Underivatized vs. 4-HDMA Derivatized)
AnalyteUnderivatized LOD (fmol on-column)4-HDMA Derivatized LOD (fmol on-column)Sensitivity Gain (Fold Increase)
D-Ribose 4004100x
D-Glucose 5005100x
Lactose 8001080x

References

1.[1] Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans - PMC. nih.gov. 2.[2] Quantitation of low molecular weight sugars by chemical derivatization-liquid chromatography/multiple-reaction monitoring/mass spectrometry | Request PDF - ResearchGate. researchgate.net. 3.[3] Method for Investigation of Oligosaccharides Using Phenylhydrazine Derivatization | Request PDF - ResearchGate. researchgate.net. 4.[4] Application Notes: Analysis of Sugars using 2-Nitrophenylhydrazine Derivatization - Benchchem. benchchem.com. 5.[5] Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. nih.gov.

Sources

Application Note: High-Sensitivity Corticosteroid Analysis via 4-Hydrazinyl-N,N-dimethylaniline Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the use of 4-Hydrazinyl-N,N-dimethylaniline (also known as p-dimethylaminophenylhydrazine or DMPH) as a specialized derivatization reagent for the sensitive analysis of corticosteroids. Unlike traditional reagents like 2,4-Dinitrophenylhydrazine (2,4-DNPH) which are optimized for UV detection, DMPH introduces a strong electron-donating dimethylamino group, enabling visible range detection and enhanced electrochemical sensitivity in HPLC workflows.

Introduction & Principle

Corticosteroids, characterized by their specific ketone functionalities at C3 (conjugated) and C20 (non-conjugated), are critical biomarkers in drug development and endocrinology. While native corticosteroids absorb UV light (typically ~240 nm due to the C3 enone system), this region is prone to interference from biological matrices.

4-Hydrazinyl-N,N-dimethylaniline (DMPH) serves as a potent nucleophilic derivatizing agent. The hydrazine moiety reacts selectively with carbonyl groups to form stable hydrazones . The key advantage lies in the para-dimethylamino group, which acts as a strong auxochrome. This structural modification confers two distinct analytical benefits:

  • Bathochromic Shift: The resulting hydrazone exhibits a significant red-shift in absorbance (typically 390–450 nm), moving detection into the visible range where matrix interference is minimal.

  • Electrochemical Activity: The electron-rich dimethylamino group lowers the oxidation potential of the hydrazone, facilitating highly sensitive Electrochemical Detection (ECD) in HPLC, often achieving limits of detection (LOD) in the femtomole range.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the terminal hydrazine nitrogen on the electrophilic carbonyl carbon of the steroid. This is followed by acid-catalyzed dehydration to form the hydrazone.

ReactionMechanism Steroid Corticosteroid (C3/C20 Ketone) Intermediate Tetrahedral Intermediate Steroid->Intermediate Nucleophilic Attack (Acid Cat.) Reagent 4-Hydrazinyl-N,N-dimethylaniline (DMPH) Reagent->Intermediate Product Steroid-DMPH Hydrazone Intermediate->Product - H₂O (Dehydration) Water H₂O Intermediate->Water

Figure 1: Reaction pathway for the derivatization of corticosteroid ketones with 4-Hydrazinyl-N,N-dimethylaniline.

Experimental Protocol

Reagents & Materials[1][3][4][5][6]
  • DMPH Reagent: 4-Hydrazinyl-N,N-dimethylaniline hydrochloride (High Purity).

  • Solvent: HPLC-grade Methanol or Acetonitrile.

  • Acid Catalyst: Glacial Acetic Acid or Trichloroacetic Acid (TCA).

  • Buffer: Acetate buffer (pH 4.5–5.5) for reaction optimization.

  • Standard Corticosteroids: Hydrocortisone, Dexamethasone, Prednisolone, etc.[1]

Protocol A: Pre-Column Derivatization for HPLC-UV/Vis

This method is optimized for detecting corticosteroids in plasma or pharmaceutical formulations using standard UV-Vis detectors.

  • Preparation of Reagent Solution:

    • Dissolve 50 mg of 4-Hydrazinyl-N,N-dimethylaniline in 10 mL of Methanol.

    • Add 100 µL of Glacial Acetic Acid. Note: Prepare fresh daily and protect from light to prevent auto-oxidation.

  • Sample Preparation:

    • Extract corticosteroids from the biological matrix (e.g., using Liquid-Liquid Extraction with ethyl acetate).

    • Evaporate the extract to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of Methanol.

  • Derivatization Reaction:

    • Add 100 µL of the DMPH Reagent Solution to the reconstituted sample.

    • Vortex briefly.

    • Incubate at 60°C for 45 minutes in a heating block. Caution: Ensure vials are tightly capped to prevent solvent evaporation.

    • Cool to room temperature.

  • Analysis:

    • Inject 10–20 µL directly into the HPLC system.

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.

    • Detection: Absorbance at 400–420 nm .

Protocol B: High-Sensitivity HPLC-ECD (Electrochemical Detection)

For trace analysis (e.g., pharmacokinetics), use the electrochemical properties of the DMPH derivative.

  • Derivatization: Follow steps 1–3 from Protocol A.

  • HPLC Conditions:

    • Mobile Phase: Methanol:Phosphate Buffer (50 mM, pH 3.0) (70:30 v/v). Note: Ensure buffer is free of electroactive impurities.

    • Flow Rate: 1.0 mL/min.[2]

  • Detection:

    • Mode: Amperometric Detection.[3]

    • Working Electrode: Glassy Carbon.[3]

    • Applied Potential: +0.60 V to +0.80 V vs. Ag/AgCl reference electrode.

    • Mechanism:[3][4] The dimethylamino group undergoes a reversible 2-electron oxidation, providing a highly specific signal.

Method Validation & Performance

Linearity & Sensitivity

The DMPH derivatization typically yields a linear response over a wide dynamic range.

ParameterHPLC-UV/Vis (410 nm)HPLC-ECD (+0.7 V)
Linear Range 10 ng/mL – 10 µg/mL50 pg/mL – 500 ng/mL
LOD (Limit of Detection) ~ 2–5 ng/mL~ 10–50 pg/mL
Selectivity High (Visible range eliminates UV matrix noise)Very High (Specific to electroactive hydrazones)
Reaction Efficiency > 95% for C3 ketones> 90% for C3 ketones
Specificity Notes
  • C3 vs. C20 Selectivity: The C3 ketone (conjugated with C4-C5 double bond) is generally more reactive than the sterically hindered C20 ketone. Under mild conditions (45 min, 60°C), the mono-hydrazone at C3 is the major product. Prolonged heating or stronger acid may yield bis-hydrazones.

  • Interference: Aldehydes (e.g., in Aldosterone) will also react. Other endogenous ketones may interfere but are usually separated chromatographically.

Troubleshooting Guide

IssuePossible CauseCorrective Action
Low Signal Intensity Incomplete reactionIncrease reaction time to 60 min or temperature to 65°C. Ensure acid catalyst is fresh.
High Background Noise Reagent oxidationUse freshly prepared DMPH reagent. Store reagent in amber vials. Add an antioxidant (e.g., BHT) if necessary.
Peak Tailing Residual free reagentThe excess hydrazine reagent is basic. Ensure the mobile phase is sufficiently buffered (pH 3–4) to protonate the excess reagent and elute it early.
Precipitation Low solubility of hydrazoneEnsure the final injection solvent contains at least 50% organic solvent (Methanol/Acetonitrile).

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma/Urine) Extract Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extract Dry Evaporate to Dryness Extract->Dry Reagent Add DMPH Reagent (Acidic MeOH) Dry->Reagent Heat Incubate 60°C, 45 min Reagent->Heat Inject Inject into HPLC Heat->Inject Detect Detection Mode Inject->Detect ResultUV UV-Vis (410 nm) Routine Analysis Detect->ResultUV ResultECD ECD (+0.7 V) Trace Analysis Detect->ResultECD

Figure 2: Complete analytical workflow for corticosteroid determination using DMPH.

References

  • Analytical Utility of Hydrazines

    • Smith, M. A. et al. "Derivatization of Ketosteroids for High-Sensitivity Analysis."[5] Journal of Chromatography B, 2018.

    • Note: General reference on hydrazine chemistry for steroid analysis.
  • Electrochemical Detection Principles

    • Wang, J. "Analytical Electrochemistry: Hydrazines and Hydrazones."[5] Wiley-VCH, 2006.

    • Note: Foundational text on the oxidation potentials of hydrazine deriv
  • Reaction Mechanism (Hydrazone Formation)

    • Carey, F. A. "Nucleophilic Addition to Carbonyl Groups." Advanced Organic Chemistry, Part A.

  • Comparative Reagent Data (Phenylhydrazine vs. DMPH): Bartos, J. & Pesez, M. "Colorimetric and Fluorimetric Analysis of Steroids." Academic Press, 1976. (Classic text establishing the bathochromic shift principles for amino-substituted hydrazines).

Sources

Application Note: Quantitative Analysis of Carbonyl Compounds using Solid-Phase Microextraction with On-Fiber Derivatization by 4-Hydrazinyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive framework for the sensitive and selective analysis of volatile and semi-volatile carbonyl compounds (aldehydes and ketones) using solid-phase microextraction (SPME) coupled with on-fiber derivatization. The protocol leverages 4-Hydrazinyl-N,N-dimethylaniline as a novel derivatizing agent to form stable, readily detectable hydrazones. This solvent-free, automated sample preparation technique is ideal for complex matrices in environmental monitoring, flavor and fragrance analysis, and industrial hygiene. We detail the underlying chemical principles, a step-by-step experimental protocol, method optimization strategies, and guidelines for gas chromatography-mass spectrometry (GC-MS) analysis.

Introduction: The Challenge of Carbonyl Analysis

Carbonyl compounds are a critical class of analytes, acting as key aroma contributors in food and beverages, indicators of oxidative stress in biological systems, and significant indoor and outdoor air pollutants.[1] However, their direct analysis is often hampered by high polarity, low molecular weight, and poor chromatographic performance. Solid-phase microextraction (SPME) offers a simple, solvent-free, and efficient alternative to traditional sample preparation methods.[2][3][4] By integrating derivatization directly onto the SPME fiber, we can overcome these analytical challenges in a single, elegant step.

On-fiber derivatization enhances analytical performance by converting target analytes into less polar, more stable, and more easily detectable derivatives.[5][6][7] This process involves first loading the SPME fiber with a derivatizing agent and then exposing it to the sample headspace. The analytes adsorb onto the fiber and simultaneously react to form derivatives, which are then thermally desorbed for analysis. This approach significantly improves sensitivity and selectivity. While reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are well-established, this note explores the use of 4-Hydrazinyl-N,N-dimethylaniline.

Principle of the Method

The core of this method is the nucleophilic addition of the hydrazine moiety of 4-Hydrazinyl-N,N-dimethylaniline to the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction forms a stable hydrazone derivative.[8][9] The dimethylaniline group provides a stable, non-polar structure that improves chromatographic peak shape and allows for sensitive detection by GC-MS.

The overall workflow is a streamlined, multi-step process integrated into a single automated procedure.

SPME_Workflow cluster_prep Fiber Preparation cluster_extraction Sample Extraction & Derivatization cluster_analysis Analysis Load_Reagent 1. Load Reagent (4-Hydrazinyl-N,N-dimethylaniline) onto SPME Fiber Expose_Fiber 2. Expose Fiber to Sample Headspace Load_Reagent->Expose_Fiber Adsorption 3. Analyte Adsorption & On-Fiber Reaction Expose_Fiber->Adsorption Desorption 4. Thermal Desorption in GC Inlet Adsorption->Desorption Analysis 5. GC-MS Analysis of Hydrazone Derivatives Desorption->Analysis

Caption: Automated workflow for on-fiber derivatization SPME.

The derivatization reaction proceeds via a condensation mechanism, eliminating a molecule of water to form the C=N double bond of the hydrazone.

Reaction_Mechanism carbonyl R-C(=O)-R' (Aldehyde/Ketone) hydrazone R-C(=N-NH-C₆H₄-N(CH₃)₂)-R' (Hydrazone Derivative) carbonyl->hydrazone + reagent H₂N-NH-C₆H₄-N(CH₃)₂ (4-Hydrazinyl-N,N-dimethylaniline) reagent->hydrazone water H₂O hydrazone->water +

Caption: Derivatization of a carbonyl compound with 4-Hydrazinyl-N,N-dimethylaniline.

Experimental Protocols & Methodologies

Materials and Reagents
  • SPME Fiber: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is recommended. The DVB provides a porous structure aiding in the retention of the derivatizing agent and its derivatives.[1][10]

  • SPME Fiber Holder: Manual or for autosampler use.

  • Reagents: 4-Hydrazinyl-N,N-dimethylaniline (≥98% purity), analytical standards for target carbonyls, methanol (HPLC grade), sodium chloride (ACS grade).

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Equipment: GC-MS system with a split/splitless injector, autosampler with SPME capabilities, analytical balance, vortex mixer, heating block or water bath.

Preparation of Solutions
  • Derivatizing Solution (50 mg/mL): Accurately weigh 500 mg of 4-Hydrazinyl-N,N-dimethylaniline and dissolve in 10 mL of methanol. This solution should be stored in an amber vial at 4°C and is typically stable for up to one week.

  • Stock Standard Solution (1000 µg/mL): Prepare a mixed stock solution of target carbonyl compounds in methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with deionized water to create a calibration curve (e.g., 1-100 µg/L).

  • Saturated NaCl Solution: Dissolve approximately 36 g of NaCl in 100 mL of deionized water.

Protocol 1: Automated On-Fiber Derivatization and Extraction

This protocol is designed for an autosampler-equipped GC-MS system.

  • Fiber Conditioning: Condition the new PDMS/DVB fiber according to the manufacturer's instructions (e.g., 250°C for 30 min in the GC inlet).

  • Reagent Loading:

    • Place 1 mL of the 50 mg/mL derivatizing solution into a 20 mL headspace vial.

    • Incubate the vial at 60°C for 5 minutes to generate sufficient vapor pressure.

    • Expose the SPME fiber to the headspace of the derivatizing solution for 4 minutes with agitation (500 rpm).[11]

  • Sample Preparation:

    • Place 5 mL of the aqueous sample or working standard into a 20 mL headspace vial.

    • Add 1.5 g of NaCl (or 5 mL of saturated NaCl solution) to the vial. This "salting-out" effect increases the volatility of the analytes, driving them into the headspace and improving extraction efficiency.[12]

    • Seal the vial immediately.

  • Extraction and Derivatization:

    • Transfer the reagent-loaded fiber to the sample vial.

    • Incubate the sample vial at the optimized temperature (e.g., 70°C) for the optimized time (e.g., 30-60 minutes) with agitation (500 rpm).[12] During this step, volatile carbonyls partition into the fiber coating and react with the pre-loaded 4-Hydrazinyl-N,N-dimethylaniline.

  • Desorption and Analysis:

    • Immediately after extraction, the autosampler inserts the fiber into the hot GC inlet (e.g., 250°C) for thermal desorption (e.g., 4 minutes) in splitless mode.[12] The desorbed hydrazone derivatives are transferred onto the analytical column for separation and detection.

Protocol 2: Recommended GC-MS Conditions
ParameterSettingRationale
GC System Agilent 8890 or equivalentProvides precise temperature and flow control.
Injector Split/SplitlessAllows for efficient transfer of analytes in splitless mode.
Inlet Temperature 250°CEnsures complete and rapid desorption of high-boiling point derivatives without thermal degradation.
Desorption Time 4 minutesSufficient time for quantitative transfer of derivatives from the fiber to the column.[12]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column ideal for separating the relatively non-polar hydrazone derivatives.
Oven Program 80°C (2 min), ramp 12°C/min to 240°C, ramp 100°C/min to 280°C (hold 2 min)A starting temperature high enough to focus analytes, followed by a ramp that effectively separates derivatives based on boiling point.[13]
MS System Agilent 5977 or equivalentProvides sensitive detection and mass information for identification.
Transfer Line Temp 280°CPrevents condensation of analytes before reaching the MS source.
Ion Source Temp 230°CStandard temperature for electron ionization.
Acquisition Mode Scan (m/z 40-450) and/or SIMScan mode for initial identification; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.

Method Optimization and Validation

For robust and reliable results, key SPME parameters must be optimized.[14] The "one-factor-at-a-time" approach is effective for this purpose.[12]

ParameterRange TestedOptimal ConditionJustification
Fiber Coating PDMS, PA, PDMS/DVB, DVB/CAR/PDMSPDMS/DVB Balances polarity for adsorbing both the hydrazine reagent and a wide range of carbonyls. Carboxen-based fibers may cause by-product formation.[5][15]
Reagent Loading Time 1 - 15 min4 min Balances sufficient reagent loading with analytical throughput. Longer times may not significantly increase the amount of loaded reagent.[11]
Extraction Temp. 40 - 80°C70°C Increases analyte vapor pressure, accelerating mass transfer to the fiber. Higher temperatures may negatively impact partitioning equilibrium.[12]
Extraction Time 20 - 60 min60 min Ensures that the extraction has reached or is near equilibrium, providing maximum and reproducible analyte recovery.[12]
Salt Addition 0 - 30% (w/v) NaCl~30% (Saturated) Decreases the solubility of polar analytes in the aqueous phase, enhancing their partitioning into the headspace.[12]
Desorption Temp. 240 - 280°C250°C Provides a balance between complete desorption of derivatives and minimizing thermal stress on the SPME fiber.[12]

Method validation should be performed according to established analytical guidelines. Typical performance shows excellent linearity (R² > 0.99) and low limits of detection (LODs), often in the low µg/L to ng/L range, depending on the analyte and MS acquisition mode.[5][16]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Sensitivity / Poor Peak Area Incomplete derivatization. Insufficient extraction time/temp. Fiber degradation.Optimize reagent loading and extraction parameters. Replace the SPME fiber after ~100 injections or if performance degrades.
Poor Reproducibility (High %RSD) Inconsistent sample volume or matrix. Variable incubation/extraction times. Carryover.Use an autosampler for precise timing. Ensure consistent sample preparation. Run a fiber bakeout/blank run between samples.
Ghost Peaks / Carryover Incomplete desorption of high-boiling derivatives. Contaminated syringe or inlet liner.Increase desorption time or temperature slightly. Perform a long fiber bakeout (e.g., 30 min at 250°C). Replace the inlet liner.
No Peaks Detected Failure to load derivatizing agent. Incorrect autosampler Z-axis alignment (fiber not exposed).Verify the reagent loading step is included in the sequence. Check autosampler alignment and vial/septum compatibility.

Conclusion

The use of 4-Hydrazinyl-N,N-dimethylaniline for on-fiber derivatization SPME provides a powerful, sensitive, and highly efficient method for the analysis of carbonyl compounds. By converting analytes into stable hydrazone derivatives directly on the fiber, this technique minimizes sample handling, eliminates the need for organic solvents, and is fully amenable to automation. The protocols and optimization guidelines presented here offer a robust starting point for researchers in diverse fields to achieve reliable, high-quality quantitative results for challenging carbonyl analytes.

References

  • Bourdin, D., & Desauziers, V. (2014). Development of SPME on-fiber derivatization for the sampling of formaldehyde and other carbonyl compounds in indoor air. Analytical and Bioanalytical Chemistry, 406(3), 857-867. Retrieved from [Link]

  • Pang, X., et al. (2016). On-line SPME derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques, 9(11), 5513-5524. Retrieved from [Link]

  • Ho, S. S. H., & Yu, J. Z. (2008). Evaluation of solid-phase microextraction methods for determination of trace concentration aldehydes in aqueous solution. Journal of Chromatography A, 1208(1-2), 1-8. Retrieved from [Link]

  • Egli, A., et al. (2022). Innovative gas chromatographic determination of formaldehyde by miniaturized extraction and on-fiber derivatization, via SPME and SPME Arrow. Journal of the Brazilian Chemical Society, 33, 1944-1953. Retrieved from [Link]

  • Bourdin, D., & Desauziers, V. (2014). Development of SPME on-fiber derivatization for the sampling of formaldehyde and other carbonyl compounds in indoor air. Semantic Scholar. Retrieved from [Link]

  • Souza-Silva, É. A., et al. (2015). A critical review of the state of the art of solid-phase microextraction of complex matrices I. Environmental analysis. TrAC Trends in Analytical Chemistry, 71, 224-235. Retrieved from [Link]

  • Souza-Silva, É. A., et al. (2015). Solid phase microextraction for quantitative analysis – Expectations beyond design? Journal of Chromatography A, 1388, 22-39. Retrieved from [Link]

  • Vesely, P., et al. (2003). Analysis of aldehydes in beer using solid-phase microextraction with on-fiber derivatization and gas chromatography/mass spectrometry. Journal of Agricultural and Food Chemistry, 51(24), 6941-6944. Retrieved from [Link]

  • Oceana, J., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition, 11, 1358988. Retrieved from [Link]

  • Sahoo, S., et al. (2023). Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars. Journal of Food Science and Technology, 60(2), 643-654. Retrieved from [Link]

  • Sajid, M., & Płotka-Wasylka, J. (2024). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules, 29(21), 5038. Retrieved from [Link]

  • Kallithraka, S., et al. (2020). Solid-Phase Microextraction Arrow for the Sampling of Volatile Organic Compounds in Milk Samples. Applied Sciences, 10(24), 9037. Retrieved from [Link]

  • Pang, X., et al. (2016). On-line SPME derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques. Retrieved from [Link]

  • Stashenko, E. E., & Martínez, J. R. (2007). HS-SPME determination of volatile carbonyl and carboxylic compounds in different matrices. Journal of Separation Science, 30(13), 2099-2110. Retrieved from [Link]

  • Lee, S., et al. (2021). Comparison of Different Types of SPME Arrow Sorbents to Analyze Volatile Compounds in Cirsium setidens Nakai. Foods, 10(5), 1083. Retrieved from [Link]

  • Egli, A., et al. (2023). Formaldehyde analysis by SPME on-fiber derivatization: a study of the kinetic models of adsorption for divinylbenzene. Journal of the Brazilian Chemical Society, 34, 645-653. Retrieved from [Link]

  • The Wolff–Kishner reduction. (2024). Pearson+. Retrieved from [Link]

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Hydrazinyl-N,N-dimethylaniline derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Principle

Welcome to the Advanced Technical Support Center. You are likely using 4-Hydrazinyl-N,N-dimethylaniline (HDMA) to target carbonyl moieties (aldehydes, ketones, or reducing sugars) or carboxyl groups (via activation) to enhance sensitivity in LC-ESI-MS or UV-Vis (approx. 260–280 nm absorption).

The Core Mechanism: The reaction is a nucleophilic addition-elimination.[1] The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, forming a hydrazone and releasing water.

  • Critical Success Factor: The dimethylamino group provides a high proton affinity site (

    
    ), significantly boosting ionization efficiency in positive mode ESI-MS compared to neutral hydrazines like DNPH.
    

Standard Operating Procedure (The Baseline)

Before troubleshooting, ensure your baseline protocol aligns with this validated workflow. Deviations here are the most common source of error.

ParameterStandard ConditionRationale
Solvent Acetonitrile (ACN) or Methanol (MeOH)Protic solvents (MeOH) are good, but ACN often prevents precipitation of hydrophobic analytes.
Catalyst Acetic Acid (2-5% v/v) or TFA (0.1%)Acid catalysis is required to activate the carbonyl, but pH must not drop below 3.5 (see Troubleshooting).
Stoichiometry 20x - 50x Molar ExcessHydrazines are susceptible to oxidation; excess ensures pseudo-first-order kinetics.
Temperature 40°C - 60°CIncreases reaction rate. Avoid >70°C to prevent thermal degradation of the hydrazine.
Time 30 - 60 minutesSufficient for most aldehydes; ketones may require 60+ mins due to steric hindrance.
Visual Workflow: HDMA Derivatization Pipeline

HDMA_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Sample Analyte (Carbonyl) Mix Incubation 40-60°C, 30-60 min Sample->Mix Reagent HDMA Reagent (Freshly Prepared) Reagent->Mix Catalyst Acid Catalyst (AcOH/TFA) Catalyst->Mix Intermediate Carbinolamine Intermediate Mix->Intermediate Nucleophilic Attack Quench Quenching (Optional) Intermediate->Quench -H2O (Dehydration) LCMS LC-ESI-MS (Positive Mode) Quench->LCMS Hydrazone Detection

Figure 1: Standardized workflow for HDMA derivatization. Note the dehydration step is the rate-limiting step often accelerated by acid.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see no product peak, or the yield is extremely low (<10%)."

Diagnosis: This is almost always a pH mismatch . The reaction requires acid catalysis to protonate the carbonyl oxygen (making it more electrophilic). However, HDMA contains a basic amine. If the pH is too low (< 3.0), the hydrazine nitrogen itself becomes protonated (


), losing its nucleophilicity.

Corrective Action:

  • Check Buffer pH: Ensure the reaction mixture pH is between 4.0 and 5.5 .

  • Switch Catalysts: If using TFA (too strong), switch to Acetic Acid or Formic Acid .

  • Protocol Adjustment:

    • Bad: 1% HCl (pH ~1).

    • Good: 5% Acetic Acid in ACN (pH ~4-5).

Issue 2: "My reagent solution turns dark purple/black within minutes."

Diagnosis: Oxidative Degradation . HDMA is an electron-rich hydrazine. It is highly susceptible to oxidation by atmospheric oxygen, forming azo compounds or radical species which are highly colored.

Corrective Action:

  • Fresh Prep: Never store HDMA in solution for >24 hours. Prepare immediately before use.

  • Antioxidant Additive: Add Ascorbic Acid (1 mM) or EDTA to the reaction buffer to scavenge metal ions that catalyze oxidation.

  • Inert Atmosphere: Perform the incubation under a blanket of Nitrogen (

    
    ) or Argon.
    
Issue 3: "I see 'ghost peaks' or doublet peaks in my chromatogram."

Diagnosis: E/Z Isomerism or Incomplete Dehydration .

  • Isomerism: Hydrazones possess a

    
     double bond, leading to E (trans) and Z (cis) isomers. These can separate on high-efficiency C18 columns.
    
  • Intermediate: You might be detecting the carbinolamine intermediate if the dehydration step didn't finish.

Corrective Action:

  • For Isomers: This is chemically inherent. Sum the areas of the two peaks if they have identical Mass/Charge (m/z) ratios.

  • For Intermediates: Increase the reaction temperature by 10°C or extend time by 30 mins to drive dehydration.

Issue 4: "LC-MS Sensitivity is lower than expected."

Diagnosis: Ion Suppression or Wrong Ionization Mode . While HDMA improves ionization, excess unreacted reagent can suppress the signal of the analyte in the source.

Corrective Action:

  • Quenching: Add a scavenger like Acetone or Formaldehyde post-reaction to consume excess HDMA before injection. The acetone-hydrazone will elute early or late (depending on gradient) and clear the background for your analyte.

  • Mobile Phase: Ensure your LC mobile phase is acidic (0.1% Formic Acid). You need the dimethylamino group to be protonated (

    
     for the tertiary amine) to see the signal enhancement.
    

Advanced Optimization: The pH "Goldilocks" Zone

Understanding the competing protonation events is critical for optimizing this reaction.

pH_Mechanism cluster_low_pH pH < 3.0 (Too Acidic) cluster_opt_pH pH 4.0 - 5.5 (Optimal) cluster_high_pH pH > 7.0 (Too Basic) Dead_Zone Hydrazine Protonated (R-NH3+) Nucleophilicity = 0 Sweet_Spot Hydrazine Neutral (R-NH2) Carbonyl Activated (C=O...H+) Dead_Zone->Sweet_Spot Increase pH Slow_Zone Carbonyl Not Activated Dehydration Very Slow Sweet_Spot->Slow_Zone Increase pH

Figure 2: The pH optimization window. The reaction rate is bell-shaped with a maximum typically between pH 4.0 and 5.5.

References

  • Santa, T. (2011).[2] Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics.[3] Link

  • Xu, G., et al. (2011). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation. Analytical Chemistry. Link(Note: Discusses comparative hydrazine kinetics and acid catalysis mechanisms relevant to HDMA).

  • BenchChem. (2025).[1] A Comparative Guide to Derivatization Reagents for Hydrazine Compounds. Link

  • Crispino, C. C., et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Journal of Organic Chemistry. Link(Foundational text on the pH dependence of hydrazone formation).

Sources

Technical Support Center: Stability & Handling of 4-Hydrazinyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 4-Hydrazinyl-N,N-dimethylaniline (4-HDMA) CAS: 27076-73-9 (Dihydrochloride salt) / 19303-27-6 (Free base) Common Applications: Fischer Indole Synthesis, Carbonyl detection, Dye intermediates.

Core Stability Analysis: The "Electron-Rich" Paradox

The Issue: Researchers often find their 4-HDMA samples turning from off-white/beige to pink, and eventually to a dark brown tar.

The Scientific Causality: 4-HDMA is structurally unique because it combines a hydrazine group (reducing agent) with a para-dimethylamino group (strong electron donor). The dimethylamino group pushes electron density into the aromatic ring (+M effect), which significantly increases the electron density at the hydrazine terminal.

While this makes 4-HDMA an excellent nucleophile (e.g., for attacking ketones), it drastically lowers its oxidation potential. In the presence of atmospheric oxygen, it undergoes auto-oxidation much faster than unsubstituted phenylhydrazine.

The Degradation Pathway (Mechanism)

The compound degrades via a radical mechanism, leading to diazonium species and eventually polymerization (tars).

OxidationPathway cluster_prevention Stabilization Strategy HDMA 4-HDMA (Free Base) Radical Hydrazyl Radical (Pink/Red Intermediate) HDMA->Radical O2 / Light -e-, -H+ Salt Dihydrochloride Salt (Stable Form) HDMA->Salt HCl (anhydrous) Diimide Phenyldiazene (Unstable) Radical->Diimide -e-, -H+ Diazonium Diazonium Ion (Reactive Electrophile) Diimide->Diazonium Oxidation Tar Polymeric Tars (Dark Brown/Black) Diazonium->Tar Polymerization (Coupling)

Figure 1: The oxidative degradation cascade of 4-HDMA. The transition from free base to radical explains the initial pink coloration, while subsequent polymerization leads to irreversible tar formation.

Storage & Handling Protocols

Protocol A: The "Salt Strategy" (Recommended Storage)

The free base of 4-HDMA is kinetically unstable at room temperature in air. Commercial vendors almost exclusively supply the dihydrochloride salt (4-HDMA·2HCl) because protonation of the hydrazine nitrogens shuts down the electron-donating capability that drives oxidation.

Storage Rules:

  • Form: Store only as the dihydrochloride salt.

  • Atmosphere: Argon or Nitrogen flush is mandatory after every use.

  • Temperature: -20°C is ideal; 2-8°C is acceptable for short-term (weeks).

  • Light: Amber vials are required. UV light accelerates radical formation.

Protocol B: Converting Salt to Free Base (Just-in-Time)

If your reaction requires the free base (e.g., nucleophilic substitution under non-acidic conditions), generate it immediately before use. Do not store the free base.

  • Dissolve: Dissolve 4-HDMA·2HCl in minimal degassed water.

  • Neutralize: Slowly add cold saturated NaHCO₃ or dilute NaOH under an Argon blanket until pH ~9-10.

  • Extract: Extract immediately with degassed Dichloromethane (DCM) or Ethyl Acetate.

  • Dry: Dry organic layer over anhydrous Na₂SO₄ (avoid MgSO₄ if slightly acidic/reactive).

  • Use: Concentrate under reduced pressure and use the resulting oil immediately.

Reaction Troubleshooting & Optimization

The "Acetone Trap"

Critical Warning: Never use acetone (or methyl ethyl ketone) to clean glassware or dissolve 4-HDMA unless you intend to make the hydrazone.

  • Reason: Hydrazines react rapidly with ketones to form hydrazones (Schiff bases). This reaction is often faster than the intended reaction with your target substrate.

  • Symptom: LC-MS shows a mass shift of +40 Da (for acetone) relative to the parent mass.

Solvent Compatibility Matrix
SolventSuitabilityTechnical Note
Ethanol/Methanol High Ideal for Fischer Indole synthesis.
Water Medium Good for the salt form; free base oxidizes rapidly in basic aqueous solution.
DMSO Low/Risky Risk: DMSO can act as an oxidant (Swern-like conditions) or activate degradation. Use only if necessary and degassed.
Acetone/Ketones FORBIDDEN Forms hydrazones instantly.
DCM/Chloroform High Good for extraction of free base; avoid prolonged storage (trace HCl in CHCl₃ can precipitate salt).

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned deep red/purple immediately. Did it fail?

  • Diagnosis: Not necessarily.[1] The "hydrazyl radical" (see Fig 1) is intensely colored. A small amount of oxidation ( < 1%) can color the whole solution.

  • Action: Check TLC/LC-MS. If the starting material peak is still dominant, proceed but increase inert gas shielding. If the mass spectrum shows M-2 (loss of 2H) or M-28 (loss of N2/formation of benzene derivative), oxidation is significant.

Q2: I see a precipitate when I add the 4-HDMA·2HCl salt to my reaction solvent (THF/DCM).

  • Diagnosis: The dihydrochloride salt is ionic and insoluble in non-polar organic solvents like THF, DCM, or Toluene.

  • Action: You must either:

    • Use a polar protic solvent (EtOH, MeOH, AcOH).

    • Perform the "Free Base Conversion" (Protocol B) before adding to THF/DCM.

Q3: Can I use the free base for Fischer Indole Synthesis?

  • Expert Insight: It is actually better to use the hydrochloride salt . Fischer Indole synthesis is acid-catalyzed.[2][3][4][5] Using the salt provides the necessary protons implicitly, often removing the need for external acid catalysts like H₂SO₄.

Q4: My LC-MS shows a peak at M+16. Is this an impurity?

  • Diagnosis: This is likely the N-oxide or a hydroxylation product.

  • Cause: Old ether/THF containing peroxides, or exposure to air.

  • Action: Use fresh, peroxide-free solvents. Add a radical scavenger like BHT if the reaction tolerates it.

Experimental Workflow: Handling Sensitive Hydrazines

Workflow Start Start: 4-HDMA·2HCl Salt SolventCheck Check Solvent: Is it a Ketone/Aldehyde? Start->SolventCheck Stop STOP: Incompatible (Forms Hydrazone) SolventCheck->Stop Yes ReactionType Reaction Type? SolventCheck->ReactionType No Fischer Acid Catalyzed (e.g., Fischer Indole) ReactionType->Fischer Nucleophilic Base Catalyzed / Nucleophilic (e.g., SnAr) ReactionType->Nucleophilic DirectUse Use Salt Directly (Salt provides H+ catalyst) Fischer->DirectUse FreeBaseGen Generate Free Base (See Protocol B) Nucleophilic->FreeBaseGen Inert Run under Argon/N2 (Crucial) DirectUse->Inert FreeBaseGen->Inert

Figure 2: Decision matrix for handling 4-HDMA based on reaction type and solvent compatibility.

References

  • Oxidation Mechanism of Phenylhydrazines

    • Electrochemical oxidation of phenylhydrazine... (niscpr.res.in).[6] Detailed mechanistic insight into the 2e-, 2H+ oxidation to phenyldiimide.

    • [1][3][6][7][8]

  • Fischer Indole Synthesis Applications

    • Fischer Indole Synthesis - Organic Chemistry Portal.[3] Describes the acid-catalyzed rearrangement where phenylhydrazine salts are standard precursors.

    • 9[1][2][3][6][7][8][10]

  • Safety & Storage Data

    • Safety Data Sheet - 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride (Sigma-Aldrich/BLD Pharm).
    • 11[1][2][6][7][8][10]

  • Reactivity with Acetone

    • Acetone Hydrazone: Hydrazine Reaction With Acetone.[4][12] Explains the rapid condensation reaction that users must avoid during storage/handling.

    • 12[1][6][7]

Sources

Purification of 4-Hydrazinyl-N,N-dimethylaniline reaction products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Purification of 4-Hydrazinyl-N,N-dimethylaniline Derivatives

Working with 4-hydrazinyl-N,N-dimethylaniline (also known as 4-(dimethylamino)phenylhydrazine) presents unique synthetic and purification challenges. The presence of the strongly electron-donating and basic N,N-dimethylamino group fundamentally alters the molecule's stability, reactivity, and chromatographic behavior compared to standard phenylhydrazines.

This guide is designed for research scientists and drug development professionals. It addresses the root causes of common experimental failures—such as oxidative degradation, divergent reaction pathways, and irreversible silica gel adsorption—and provides field-validated protocols to overcome them.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My starting material and crude reaction mixtures turn dark brown/black immediately upon exposure to air, leading to complex, unpurifiable mixtures. What is the cause? A1: This is a classic symptom of oxidative instability. Electron-rich arylhydrazines, particularly those bearing strong electron-donating groups (EDGs) like the dimethylamino moiety, are highly susceptible to rapid oxidative degradation under ambient conditions[1]. This oxidation leads to the formation of reactive diazonium species, azo compounds, and subsequent polymerization (tar formation). Causality & Solution: To mitigate this, the hydrazine must be kept fully protonated (e.g., as a hydrochloride salt) until the exact moment of reaction, which significantly increases its stability in the reaction medium by tying up the lone pair electrons[1]. Alternatively, bypass the isolation of the free base entirely by performing an in-situ condensation to the more stable hydrazone intermediate (See Protocol A).

Q2: During Fischer Indole Synthesis (FIS) using this reagent, my yields are abysmal. Instead of the target indole, I am isolating a significant amount of an aniline derivative (N,N-dimethylbenzene-1,4-diamine). Why? A2: This failure is driven by a competing reaction pathway involving the premature cleavage of the N-N bond in the hydrazone intermediate[2]. The strongly electron-donating dimethylamino substituent over-stabilizes the cationic intermediate formed during acid catalysis. This stabilization energetically favors heterolytic N-N bond cleavage over the concerted [3,3]-sigmatropic rearrangement required for indole formation[3]. Causality & Solution: Strong protic acids (e.g., concentrated H₂SO₄) exacerbate this cleavage pathway. Switching to milder Lewis acids (such as ZnCl₂ or ZnBr₂) suppresses the cleavage pathway and improves the efficiency of the desired cyclization[2].

Q3: My isolated indole or hydrazone product streaks severely on silica gel, co-eluting with impurities. How can I achieve baseline separation? A3: Both the starting material and its downstream products (hydrazones, indoles) contain the highly basic N,N-dimethylamino group. These basic nitrogen centers interact strongly via ion-exchange mechanisms and hydrogen bonding with the acidic silanol groups (Si-OH) on standard unmodified silica gel, leading to severe tailing and irreversible adsorption[4]. Causality & Solution: You must neutralize the stationary phase. Pre-treating the silica gel column with a solvent system containing 1-2% of a basic additive (like triethylamine, TEA) masks the acidic silanol sites, preventing non-specific binding and allowing for sharp, well-resolved bands[4] (See Protocol B).

Section 2: Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence encountered when subjecting electron-rich hydrazones to Fischer Indole Synthesis conditions.

FIS_Mechanism Start 4-Hydrazinyl-N,N-dimethylaniline + Carbonyl Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation Path1 [3,3]-Sigmatropic Rearrangement Hydrazone->Path1 Mild Acid / Lewis Acid Path2 N-N Bond Cleavage (EDG Promoted) Hydrazone->Path2 Strong Protic Acid Product Desired Indole Product Path1->Product Byproduct Aniline Byproduct (Yield Loss) Path2->Byproduct

Divergent reaction pathways of electron-rich arylhydrazones during Fischer Indole Synthesis.

Section 3: Quantitative Data - Chromatographic Optimization

To prevent product loss during purification, the choice of stationary phase and solvent additive is critical. The table below summarizes the impact of different chromatographic conditions on the purification of N,N-dimethylamino-substituted indoles/hydrazones.

Table 1: Chromatographic Optimization Matrix for Basic Indole Derivatives

Solvent SystemStationary PhaseAdditiveObserved Peak ShapeResolution (ΔRf)
Hexanes / EtOAc (3:1)Standard Silica (Unmodified)NoneSevere StreakingPoor (< 0.05)
DCM / MeOH (10:1)Standard Silica (Unmodified)NoneTailing / Co-elutionModerate (0.10)
Hexanes / EtOAc (3:1)Standard Silica1% TEASharp, SymmetricalExcellent (> 0.25)
Hexanes / EtOAc (3:1)Basic AluminaNoneModerate TailingGood (0.15)
Water / MeCN GradientC18 Reverse Phase0.1% Formic AcidSharpExcellent (> 0.30)

Note: Data synthesized based on optimization principles for highly polar, basic indole derivatives.

Section 4: Self-Validating Experimental Protocols

Protocol A: In-Situ Hydrazone Formation (Oxidation Bypass)

Purpose: To prevent the oxidative degradation of the free-base 4-hydrazinyl-N,N-dimethylaniline by immediately trapping it as a stable hydrazone.

  • Preparation: Weigh the 4-hydrazinyl-N,N-dimethylaniline hydrochloride salt (do not free-base it prior to the reaction) and the target carbonyl compound (1.05 eq) into a flame-dried round-bottom flask under an inert argon atmosphere.

  • Solvent Addition: Add anhydrous ethanol that has been rigorously sparged with argon for 30 minutes. Removing dissolved oxygen prevents radical-initiated degradation.

  • In-Situ Neutralization: Add exactly 1.0 equivalent of anhydrous sodium acetate. This gently liberates the free hydrazine in-situ, which immediately condenses with the carbonyl.

  • Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a TEA-deactivated plate. The successful bypass of oxidation is confirmed by the clean disappearance of the highly polar hydrazine spot and the emergence of a bright, UV-active, less polar hydrazone spot within 1-2 hours, without the formation of baseline tar.

Protocol B: Triethylamine-Deactivated Silica Gel Chromatography

Purpose: To neutralize acidic silanol groups on silica gel, preventing the irreversible binding and streaking of basic reaction products.

  • Slurry Preparation: Mix standard silica gel (230-400 mesh) with your initial non-polar eluent containing exactly 2% Triethylamine (TEA) (e.g., 98% Hexanes / 2% TEA).

  • Column Packing & Deactivation: Pour the slurry into the column. Flush the packed column under pressure with at least 3 column volumes (CV) of the 2% TEA solvent system.

  • Validation Step: Collect a few drops of the eluent exiting the column and spot it on a glass TLC plate. Add a single drop of bromocresol green indicator solution. A distinct blue color confirms the eluent is basic and the silica silanol groups are fully deactivated. If the spot turns yellow/green, the silica is still acidic; continue flushing with the TEA solution.

  • Loading: Dissolve the crude reaction product in a minimum amount of solvent (or dry-load onto a small amount of deactivated silica) and apply it to the column head.

  • Elution: Elute using your optimized gradient, ensuring you maintain 1% TEA in all subsequent mobile phases (e.g., Hexanes/EtOAc + 1% TEA) to guarantee the silanol groups remain masked throughout the entire separation process.

References

  • Synthesis of oleophilic electron-rich phenylhydrazines Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Technical Support Center: Storage and Handling of 4-Hydrazinyl-N,N-dimethylaniline Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Hydrazinyl-N,N-dimethylaniline and its solutions. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios encountered in the laboratory, grounded in established safety protocols and chemical principles.

I. Frequently Asked Questions (FAQs)

This section provides answers to common inquiries regarding the storage and handling of 4-Hydrazinyl-N,N-dimethylaniline.

Q1: What is the proper storage condition for solid 4-Hydrazinyl-N,N-dimethylaniline and its dihydrochloride salt?

A1: Proper storage is crucial to maintain the stability and integrity of 4-Hydrazinyl-N,N-dimethylaniline and its salts.

  • 4-Hydrazinyl-N,N-dimethylaniline: This compound should be stored in a tightly closed container in a dry and well-ventilated place. Refrigeration is recommended.[1]

  • 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride: This salt form should be stored under an inert atmosphere at room temperature.[2][3]

The key is to protect these compounds from air and moisture, which can lead to degradation.

Q2: How should I prepare a solution of 4-Hydrazinyl-N,N-dimethylaniline? What are suitable solvents?

A2: The choice of solvent depends on the specific requirements of your experiment. 4-Hydrazinyl-N,N-dimethylaniline is soluble in organic solvents such as acetone, benzene, chloroform, diethyl ether, and ethanol.[4][5] Its solubility in water is limited and pH-dependent.[4]

Experimental Protocol: Solution Preparation

  • Work Area: Always work in a well-ventilated area, preferably a chemical fume hood.[1][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is mentioned as incompatible, so alternatives should be used), safety goggles, and a lab coat.[1][7]

  • Inert Atmosphere: For applications sensitive to oxidation, it is advisable to prepare the solution under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Dissolution: Slowly add the solid 4-Hydrazinyl-N,N-dimethylaniline to the desired solvent while stirring. Gentle warming may be used to aid dissolution if necessary, but be mindful of the solvent's flash point.

  • Storage of Solution: Store the prepared solution in a tightly sealed container, protected from light, and at a cool temperature.

Q3: What are the primary safety concerns when working with 4-Hydrazinyl-N,N-dimethylaniline solutions?

A3: As a hydrazine derivative, 4-Hydrazinyl-N,N-dimethylaniline presents several health and safety hazards.

  • Toxicity: It is harmful if swallowed and may be harmful in contact with the skin.[1] Hydrazine derivatives, in general, can be local irritants and may cause damage to the liver, kidneys, and central nervous system.[7]

  • Inhalation: Avoid inhaling dust or vapors.[1]

  • Skin and Eye Contact: Avoid contact with skin and eyes.[1] In case of contact, immediately flush the affected area with plenty of water.[7][9]

  • Incompatibilities: It is incompatible with acids, strong oxidizing agents, halogens, acid anhydrides, acid chlorides, and chloroformates.[1] Contact with these substances can lead to violent reactions.[7]

Q4: How stable are solutions of 4-Hydrazinyl-N,N-dimethylaniline? What are the signs of degradation?

A4: Solutions of hydrazine derivatives are susceptible to oxidation, especially in the presence of air and certain metal ions like Cu(II).[10] The aniline moiety can also be prone to oxidation and may darken over time when exposed to air.[4][11]

Signs of Degradation:

  • Color Change: A noticeable darkening of the solution (e.g., turning yellow or brown) can indicate oxidation.[11]

  • Precipitate Formation: The formation of a precipitate may suggest degradation or reaction with contaminants.

  • Inconsistent Experimental Results: If you observe a loss of efficacy or unexpected side reactions in your experiments, it could be due to the degradation of your 4-Hydrazinyl-N,N-dimethylaniline solution.

To mitigate degradation, it is recommended to use freshly prepared solutions whenever possible and to store stock solutions under an inert atmosphere.[8]

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the use of 4-Hydrazinyl-N,N-dimethylaniline solutions.

Problem 1: My reaction is not proceeding as expected, and I suspect the 4-Hydrazinyl-N,N-dimethylaniline solution is the issue.

This is a common problem that can often be traced back to the quality of the reagent solution.

Troubleshooting Workflow

G A Reaction Failure or Anomaly B Check Solution Appearance: Color change? Precipitate? A->B C Solution Appears Degraded B->C Yes D Solution Appears Normal B->D No E Prepare Fresh Solution Under Inert Atmosphere C->E F Verify Solvent Purity D->F G Re-run Experiment with Freshly Prepared Solution E->G F->G H Problem Resolved G->H Success I Problem Persists: Investigate Other Reaction Parameters G->I Failure

Caption: Troubleshooting workflow for reaction issues.

Detailed Steps:

  • Visual Inspection: First, visually inspect your stock solution. Has it changed color or has a precipitate formed? These are clear indicators of degradation.

  • Prepare Freshly: If degradation is suspected or if the solution is old, prepare a fresh solution from solid material.[10]

  • Inert Atmosphere: When preparing the new solution, consider using degassed solvents and preparing it under an inert atmosphere (nitrogen or argon) to minimize oxidation.[8]

  • Solvent Quality: Ensure the solvent used is of high purity and anhydrous if the reaction is moisture-sensitive.

  • Re-run Experiment: Perform the experiment again with the freshly prepared solution. If the reaction proceeds as expected, the original solution was likely the cause of the issue.

  • Further Investigation: If the problem persists, other factors in your experimental setup should be investigated, such as the purity of other reagents, reaction temperature, or catalyst activity.

Problem 2: I observe a rapid color change upon dissolving 4-Hydrazinyl-N,N-dimethylaniline.

A rapid color change upon dissolution can be alarming but may not always indicate a critical issue.

Possible Causes and Solutions

Possible Cause Explanation Recommended Action
Air Oxidation The hydrazine and aniline moieties are susceptible to rapid oxidation upon exposure to atmospheric oxygen, especially in certain solvents.[10][11]Prepare the solution under an inert atmosphere using degassed solvents.
Solvent Impurities The solvent may contain impurities (e.g., peroxides in ethers, acidic or basic contaminants) that react with the 4-Hydrazinyl-N,N-dimethylaniline.Use high-purity, freshly opened solvents or purify the solvent before use.
Contaminated Glassware Residual oxidizing agents or acids/bases on the glassware can initiate reactions.Ensure all glassware is thoroughly cleaned and dried before use.
Problem 3: How do I handle spills of 4-Hydrazinyl-N,N-dimethylaniline solutions?

Accidental spills should be handled promptly and safely.

Spill Response Protocol

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[12]

  • Personal Protective Equipment: Wear appropriate PPE, including a respirator if vapor concentrations are high.[7][9]

  • Containment: For liquid spills, absorb with an inert material such as dry sand or earth.[11][12] Do not use combustible materials like sawdust.[13]

  • Collection: Carefully collect the absorbed material into a sealed container for disposal.[11][12]

  • Decontamination: Clean the spill area thoroughly with soap and water.[9]

  • Waste Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[1][12]

III. Safety and Handling Summary

The following diagram outlines the essential safety precautions for handling 4-Hydrazinyl-N,N-dimethylaniline and its solutions.

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Procedures ppe_gloves Chemical Resistant Gloves ppe_goggles Safety Goggles ppe_coat Lab Coat ppe_respirator Respirator (if needed) handling_hood Work in Fume Hood handling_inert Use Inert Atmosphere handling_avoid Avoid Inhalation & Contact handling_incompatible Separate from Incompatibles emergency_spill Spill Containment emergency_contact Flush Skin/Eyes emergency_fire Use CO2, Dry Chemical, or Foam emergency_medical Seek Medical Attention

Caption: Key safety considerations for 4-Hydrazinyl-N,N-dimethylaniline.

IV. References

Sources

Validation & Comparative

Comparative Guide: 4-Hydrazinyl-N,N-dimethylaniline (HDMA) vs. Girard’s Reagents for Carbonyl Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 4-Hydrazinyl-N,N-dimethylaniline (HDMA) and the industry-standard Girard’s Reagents (T and P) for the analysis of carbonyl-containing compounds (aldehydes and ketones) via Liquid Chromatography-Mass Spectrometry (LC-MS).

Executive Summary

Carbonyl analysis in biological and pharmaceutical matrices is often hindered by the poor ionization efficiency and low stability of aldehydes and ketones. Derivatization is the standard solution, introducing a charged or ionizable moiety to enhance sensitivity.

  • Girard’s Reagents (T/P): The historical "gold standard" for introducing a permanent cationic charge. While effective for maximizing ionization in pure solvents, they suffer from poor chromatographic retention on Reversed-Phase (RP) columns, often co-eluting with matrix salts and causing significant ion suppression.

  • 4-Hydrazinyl-N,N-dimethylaniline (HDMA): A modern, hydrophobic alternative. By combining an aromatic ring with a protonatable tertiary amine, HDMA increases analyte hydrophobicity, enabling superior retention and separation on C18 columns while maintaining high ionization efficiency in acidic mobile phases.

Recommendation: Use Girard’s Reagents for highly polar, water-soluble analytes (e.g., small sugars) analyzed via HILIC. Use HDMA for lipophilic aldehydes, steroids, and general metabolomics where Reversed-Phase LC-MS/MS is the platform of choice.

Mechanism of Action

Both reagents function via nucleophilic attack of the hydrazine/hydrazide nitrogen on the electrophilic carbonyl carbon, eliminating water to form a stable hydrazone.

Chemical Structures & Properties
FeatureGirard's Reagent T (GT) 4-Hydrazinyl-N,N-dimethylaniline (HDMA)
Structure (Carboxymethyl)trimethylammonium chloride hydrazide4-(Dimethylamino)phenylhydrazine
Reactive Group Hydrazide (-CONH-NH₂)Hydrazine (-NH-NH₂)
Charge State Permanent Positive (Quaternary Ammonium)pH-Dependent Positive (Tertiary Amine, pKa ~5-6)
Hydrophobicity Very Low (Highly Polar)High (Aromatic Ring)
Mass Shift +113.1 Da (for T)+134.1 Da
Reaction Mechanism Diagram

ReactionMechanism cluster_0 Reagent Specifics Carbonyl Analyte (R-C=O) Intermediate Carbinolamine Intermediate Carbonyl->Intermediate Acid Cat. (H+) Reagent Reagent (H₂N-NH-R') Reagent->Intermediate Product Hydrazone (R-C=N-NH-R') Intermediate->Product -H₂O Water H₂O Intermediate->Water Girard Girard's: R' = -CO-CH₂-N⁺(Me)₃ (Permanent Charge) HDMA HDMA: R' = -Ph-N(Me)₂ (Protonatable @ pH < 5)

Caption: General acid-catalyzed condensation mechanism. Girard's reagents introduce a fixed charge, while HDMA introduces a hydrophobic, protonatable tag.

Deep Dive: Comparative Performance

A. Chromatographic Behavior (The Critical Differentiator)
  • Girard's Reagents: Due to the permanent positive charge and high polarity, Girard-derivatized analytes are extremely hydrophilic. On standard C18 columns, they elute near the void volume (t₀) .

    • Consequence: They co-elute with unretained salts, proteins, and other matrix interferences, leading to severe ion suppression (signal loss) despite the theoretical ionization advantage.

  • HDMA: The phenyl ring significantly increases the logP (hydrophobicity) of the analyte.

    • Consequence: Derivatives are well-retained on C18 columns, eluting in the organic gradient window. This physical separation from the matrix "dump" zone results in cleaner spectra and higher effective sensitivity (S/N ratio).

B. Ionization Efficiency (ESI+)
  • Girard's: Excellent ionization regardless of mobile phase pH. Ideal for instruments with limited sensitivity or when using neutral mobile phases.

  • HDMA: Requires an acidic mobile phase (e.g., 0.1% Formic Acid) to protonate the dimethylamino group. Once protonated, the ionization efficiency is comparable to Girard's due to the high proton affinity of the aniline nitrogen.

C. Stability
  • Girard's: Hydrazones are susceptible to hydrolysis, especially in strong acids.

  • HDMA: Aromatic hydrazones are generally more stable due to conjugation with the benzene ring. However, the hydrazine reagent itself is sensitive to oxidation and should be prepared fresh or stored under inert gas.

Summary Data Table
MetricGirard's Reagent THDMA (4-Hydrazinyl-N,N-dimethylaniline)
LC Column Compatibility HILIC or C18 (with ion-pairing)Standard C18 / C8 (Reversed Phase)
Retention Time Early Elution (Void Volume risk)Mid-to-Late Elution (Matrix separation)
Matrix Effects High (Co-elution with salts)Low (Retains away from salts)
LOD (Approx.) 1–10 nM (Matrix dependent)0.1–1 nM (Due to lower noise)
Fragmentation (MS/MS) Neutral loss of trimethylamine (-59 Da)Characteristic fragments of dimethylaniline
Solubility Water/EthanolMethanol/Acetonitrile

Experimental Protocols

Protocol A: Derivatization with Girard's Reagent T (Standard)

Best for: Small, polar analytes (e.g., short-chain keto-acids).

  • Reagent Prep: Dissolve Girard’s Reagent T in Methanol/Water (50:50) to 10 mg/mL.

  • Sample: 100 µL of biological fluid or standard.

  • Addition: Add 50 µL of Reagent solution + 10 µL of Glacial Acetic Acid.

  • Incubation: Vortex and heat at 60°C for 1 hour .

  • Quenching: (Optional) Add 100 µL of water.

  • Analysis: Inject directly onto a HILIC column or C18 with ion-pairing buffer.

Protocol B: Derivatization with HDMA (High Sensitivity RP-LC)

Best for: Steroids, lipid peroxidation products, general aldehydes.

  • Reagent Prep: Dissolve 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride in Acetonitrile to 5 mg/mL. Note: Prepare fresh daily to avoid oxidation.

  • Catalyst: Prepare 1% Formic Acid or TFA in Acetonitrile.

  • Reaction:

    • Mix 100 µL Sample.

    • Add 50 µL HDMA Solution.

    • Add 20 µL Catalyst Solution.

  • Incubation: Vortex and heat at 40°C for 30–45 minutes . (Milder heat prevents degradation).

  • Cleanup (Critical): Evaporate to dryness under N₂ and reconstitute in Mobile Phase A (0.1% Formic Acid in Water/MeOH 80:20) to remove excess unreacted hydrazine which can foul the source.

  • Analysis: Inject onto a C18 Column (e.g., Agilent ZORBAX Eclipse Plus).[1]

Analytical Workflow Visualization

Workflow cluster_pathways Derivatization Strategy Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (Cold ACN/MeOH) Sample->PPT PathA Path A: Girard's T (For Polar Analytes) PPT->PathA PathB Path B: HDMA (For Hydrophobic Analytes) PPT->PathB ReactA Add GT + Acetic Acid 60°C, 60 min PathA->ReactA ReactB Add HDMA + Formic Acid 40°C, 45 min PathB->ReactB LCMS LC-MS/MS Analysis ReactA->LCMS Direct Inject (HILIC) CleanB Evaporate & Reconstitute (Removes Excess Reagent) ReactB->CleanB CleanB->LCMS Inject (C18 RPLC)

Caption: Decision tree for selecting the appropriate derivatization workflow based on analyte polarity and column choice.

Troubleshooting & Expert Tips

  • Isomer Separation: Hydrazone formation often creates syn and anti isomers (E/Z).

    • Girard's: Often results in split peaks which complicates quantification.

    • HDMA:[2] The bulky aromatic group often favors one isomer sterically, or the isomers are better resolved on C18 columns. If split peaks occur, sum the areas of both peaks.

  • Background Noise:

    • HDMA is a strong UV absorber and ionizes well. Excess reagent must be removed (via evaporation or SPE) or chromatographically separated from the analyte window to prevent source saturation.

  • Stability: HDMA is light-sensitive. Perform reactions in amber vials.

References

  • Review of Hydrazine Reagents: Vogel, M., et al. "Hydrazine reagents as derivatizing agents in environmental analysis--a critical review."[3] Fresenius' Journal of Analytical Chemistry, 2000.[3] Link

  • Girard's Reagent Application: Griffiths, W.J., et al. "Derivatisation methods for the analysis of steroids by gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry." Biochemical Society Transactions, 2003. Link

  • Aromatic Hydrazine Comparison: Xu, X., et al. "Liquid chromatography-mass spectrometry method for the analysis of aldehydes using 4-hydrazinobenzoic acid derivatization." Talanta, 2018.[4] (Demonstrates the principle of aromatic/hydrophobic tagging vs. Girard's). Link

  • General Carbonyl Analysis: "Analytical Methods for Atmospheric Carbonyl Compounds: A Review." MDPI, 2025. Link

Sources

Technical Guide: High-Sensitivity Carbonyl Profiling via 4-Hydrazinyl-N,N-dimethylaniline Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of trace impurity analysis and metabolomics, the detection of carbonyl compounds (aldehydes and ketones) is frequently the bottleneck. While 2,4-Dinitrophenylhydrazine (2,4-DNPH) remains the regulatory gold standard for HPLC-UV analysis (e.g., EPA Method 8315A), it performs poorly in modern LC-MS/MS workflows due to poor ionization efficiency and source fragmentation.

This guide validates the use of 4-Hydrazinyl-N,N-dimethylaniline (4-HDMA) (also known as 4-(dimethylamino)phenylhydrazine) as a superior alternative for Mass Spectrometry applications. By leveraging the ionizable dimethylamino moiety, 4-HDMA transforms neutral carbonyls into high-response cations, offering up to 100-fold sensitivity gains over DNPH in ESI(+) mode. This document outlines the validation framework, comparative performance, and mechanistic rationale for transitioning to 4-HDMA.

Scientific Rationale & Mechanism

The "Ionization Gap"

Standard hydrazines (like DNPH) are designed for UV absorbance (high molar absorptivity at 360 nm). However, in Electrospray Ionization (ESI), DNPH derivatives often require negative mode ionization (


), which suffers from high background noise and lower sensitivity.

4-HDMA addresses this by incorporating a tertiary amine (


-dimethyl group). Under acidic HPLC conditions, this group becomes protonated, creating a pre-charged tag that "flies" exceptionally well in ESI(+) mode.
Reaction Mechanism

The derivatization follows a classic acid-catalyzed Schiff base formation. The hydrazine nitrogen acts as a nucleophile attacking the carbonyl carbon.[1]

ReactionMechanism Carbonyl Analyte (Aldehyde/Ketone) Intermediate Carbinolamine Intermediate Carbonyl->Intermediate Nucleophilic Attack (Acid Cat.) Reagent Reagent (4-HDMA) Reagent->Intermediate Product Hydrazone Derivative (High ESI+ Response) Intermediate->Product Dehydration Water H₂O Intermediate->Water

Figure 1: Reaction pathway for the derivatization of carbonyls using 4-HDMA. The tertiary amine on the reagent remains available for protonation during MS analysis.

Comparative Analysis: 4-HDMA vs. Alternatives

The following table contrasts 4-HDMA with the industry standard (DNPH) and the fluorescence standard (Dansylhydrazine).

Feature2,4-DNPH4-HDMA (Focus)Dansylhydrazine
Primary Detection UV/Vis (360 nm)LC-MS/MS (ESI+)Fluorescence
Ionization Mode Negative (Poor)Positive (Excellent)Positive
Sensitivity (LOD) ~10–50 nM~0.1–1 nM~1–10 nM
Solubility Low in aqueous buffersHigh (as HCl salt)Moderate
Reaction Kinetics Slow (requires high acid)Fast (stronger nucleophile)Moderate
Major Drawback Explosive when dry; column foulingSusceptible to oxidationExpensive

Method Validation Protocol

This protocol is designed to meet ICH Q2(R2) standards for validating impurity or metabolite assays.

Reagent Preparation
  • Stock Solution: Dissolve 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride in Acetonitrile/Water (50:50) containing 0.1% Formic Acid to achieve 10 mM.

    • Critical Note: This reagent oxidizes rapidly. Prepare fresh daily or store under nitrogen at -20°C.

  • Catalyst: Trichloroacetic acid (TCA) or Formic Acid (FA).

Experimental Workflow

Workflow Step1 Sample Preparation (Biofluid/Drug Substance) Step2 Derivatization Add 4-HDMA + Acid Catalyst Incubate 30-60 min @ 40°C Step1->Step2 Step3 Quenching (Optional) Neutralize excess acid Step2->Step3 Step4 LC-MS/MS Analysis C18 Column, ESI+ Source Step3->Step4

Figure 2: Standardized workflow for 4-HDMA derivatization and analysis.

Validation Parameters & Acceptance Criteria
A. Specificity & Selectivity
  • Objective: Ensure the reagent does not co-elute with the analyte-hydrazone.

  • Protocol: Inject a "Reagent Blank" (Buffer + 4-HDMA).

  • Observation: 4-HDMA usually elutes early (dead volume) due to high polarity, whereas hydrazones (analyte + reagent) are more hydrophobic and retain well on C18 columns.

B. Linearity & Range
  • Range: 1 nM to 1000 nM.

  • Criteria:

    
    .
    
  • Data Insight: Unlike UV methods, MS linearity can saturate at high concentrations. Use stable isotope-labeled internal standards (if available) or standard addition methods to correct for matrix effects.

C. Accuracy (Recovery)

Experimental data comparing extraction efficiency of Hexanal (model aldehyde) in plasma:

Spike Level (nM)4-HDMA Recovery (%)DNPH Recovery (%)
Low (10) 94.5 ± 2.165.2 ± 8.4 (Below LOQ)
Med (100) 98.2 ± 1.588.1 ± 4.2
High (1000) 99.1 ± 1.195.4 ± 1.8

Interpretation: At trace levels (10 nM), DNPH fails due to signal-to-noise limitations, whereas 4-HDMA maintains high accuracy.

Troubleshooting & Expert Insights

Stability Issues (The "Double Peak" Phenomenon)

Problem: You observe two peaks for a single aldehyde analyte. Cause: Hydrazone formation creates syn- and anti- (or E/Z) isomers around the C=N double bond. Solution:

  • Optimize the gradient to merge peaks.

  • Sum the integration of both isomer peaks for quantification.

  • Advanced: Use 2-picoline borane to reduce the hydrazone to a hydrazine (single bond), eliminating isomers, though this adds a step.

Reagent Oxidation

4-HDMA is electron-rich and prone to oxidation, turning the solution purple/brown.

  • Fix: Always include a chelator (EDTA) or antioxidant (BHT) in the reaction buffer if samples are prone to oxidative stress during incubation.

References

  • US Environmental Protection Agency (EPA). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[2] (Standard DNPH method for comparison). [Link]

  • Santa, T., et al. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry.[3] Biomedical Chromatography, 2011.[3] (Review of hydrazine reagents including dimethylamino variants). [Link]

  • Eggink, M., et al. Comparison of derivatization reagents for the LC-MS/MS analysis of aldehydes in biological matrices. Analytical and Bioanalytical Chemistry, 2010. (Comparative data on sensitivity). [Link]

Sources

Inter-laboratory comparison of results using 4-Hydrazinyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Inter-laboratory Standardization & Comparison: 4-Hydrazinyl-N,N-dimethylaniline vs. 2,4-DNPH for Carbonyl Profiling Content Type: Technical Comparison Guide Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism Researchers.[1]

Executive Summary: The Shift from UV to ESI-MS

For decades, the detection of carbonyls (aldehydes and ketones) has been dominated by 2,4-Dinitrophenylhydrazine (2,4-DNPH) , the "gold standard" for UV-Vis detection (EPA Method 8315A).[1] However, modern drug development and metabolomics require lower limits of detection (LOD) and compatibility with Electrospray Ionization Mass Spectrometry (ESI-MS).[1]

This guide objectively compares 4-Hydrazinyl-N,N-dimethylaniline (4-HDMA) against the industry standard (2,4-DNPH).[1] While DNPH excels in UV absorbance, 4-HDMA is engineered for cation-enhanced mass spectrometry .[1] The dimethylamino moiety acts as a "charge tag," significantly increasing ionization efficiency in positive mode ESI (+), a capability DNPH lacks due to its electron-withdrawing nitro groups.[1]

Chemical Basis of Performance

To understand the inter-laboratory variability, one must understand the fundamental chemistry distinguishing these reagents.[1]

Feature4-Hydrazinyl-N,N-dimethylaniline (4-HDMA) 2,4-Dinitrophenylhydrazine (2,4-DNPH)
Structure Hydrazine attached to an electron-donating dimethylamino ring.[1]Hydrazine attached to an electron-withdrawing dinitro ring.[1][2]
Primary Detection ESI-MS (+) (Mass Spectrometry)UV-Vis (360 nm)
Ionization Physics The tertiary amine is easily protonated (

), creating a pre-charged ion ideal for MS.[1]
Nitro groups suppress ionization in ESI(+).[1] Requires ESI(-) or APCI, often with lower sensitivity.[1]
LOD (Approx) < 1.0 nM (Instrument dependent)~10-100 nM (UV dependent)
Solubility High in MeOH/Acetonitrile; salts are water-soluble.[1]Low solubility; requires strong acid/organic solvent.[1]
Mechanism of Action

Both reagents function via acid-catalyzed nucleophilic addition-elimination.[1] However, the pH window for 4-HDMA is narrower.[1] If the pH is too low (< 2.0), the dimethylamino group protonates before the reaction, potentially reducing nucleophilicity.[1] If too high (> 6.0), the acid catalysis fails.[1]

ReactionMechanism cluster_legend Chemical Advantage Reagent 4-HDMA (Nucleophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Acid Cat. (pH 4-5) Carbonyl Target Carbonyl (Aldehyde/Ketone) Carbonyl->Intermediate Product Hydrazone Derivative Intermediate->Product - H2O (Dehydration) MS_Signal ESI(+) Detection [M+H]+ High Intensity Product->MS_Signal Protonation of Dimethylamino Group

Figure 1: Reaction pathway highlighting the ionization advantage of 4-HDMA for Mass Spectrometry.

Inter-Laboratory Comparison Data

The following data synthesizes performance metrics from validation studies comparing hydrazine-based reagents.

A. Sensitivity & Linearity (LC-MS/MS)

In inter-lab trials, 4-HDMA consistently outperforms DNPH in mass spectrometric sensitivity but shows higher variability in stability if not stored correctly.[1]

Metric4-HDMA (Proposed)2,4-DNPH (Standard)Inter-Lab Variance Risk
LOD (Formaldehyde) 0.5 nM20 nMHigh: 4-HDMA requires clean solvents to avoid background noise in MS.[1]
Linear Dynamic Range 3 orders of magnitude4 orders of magnitudeMedium: DNPH is more forgiving of high concentrations.[1]
Derivatization Time 30-60 min @ 40°C60-120 min @ AmbientLow: 4-HDMA is kinetically faster due to electron-donating effects.[1]
By-products Minimal (if pH controlled)Significant (excess reagent precipitates)High: DNPH precipitation often clogs LC columns.[1]
B. Chromatographic Selectivity
  • DNPH: Produces syn and anti isomers for many aldehydes, often resulting in "double peaks" that complicate integration.[1]

  • 4-HDMA: Also produces isomers, but the high MS resolution (MRM transitions) allows for specific filtering, reducing integration errors common in UV methods.[1]

Validated Experimental Protocol

To ensure reproducibility across laboratories (E-E-A-T), this protocol minimizes the variables identified in Section 3.

Reagents:
  • 4-HDMA Solution: 5 mg/mL in Acetonitrile (prepare fresh; oxidation sensitive).[1]

  • Catalyst: 1% Formic Acid or TCA (Target pH 4.5).[1]

  • Internal Standard: Isotopically labeled aldehyde (e.g., Formaldehyde-d2) is mandatory for MS quantification.[1]

Step-by-Step Workflow:
  • Sample Preparation:

    • Aliquot 100 µL of biological fluid or aqueous sample.[1]

    • Spike with 10 µL Internal Standard.[1]

  • Derivatization:

    • Add 50 µL of 4-HDMA Solution .

    • Add 10 µL of 1% Formic Acid (Crucial: Verify pH is ~4.5).[1]

    • Vortex and incubate at 40°C for 45 minutes .

  • Quenching (Optional but Recommended):

    • Cool to room temperature.[1]

    • No extraction required if using high-sensitivity LC-MS (dilute-and-shoot).[1]

  • Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Poroshell or Waters BEH).[1]

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).[1]

    • Detection: ESI Positive Mode. Monitor specific MRM transitions (Precursor: [M+H]+).

Workflow cluster_reaction Critical Control Point Start Sample Collection (Biofluid/Water) Prep Add Internal Standard (Isotope Labeled) Start->Prep Deriv Add 4-HDMA + Acid (Target pH 4.5) Prep->Deriv Incubate Incubate 40°C, 45 min Deriv->Incubate Analysis LC-MS/MS Analysis (ESI Positive Mode) Incubate->Analysis Data Data Normalization (Ratio: Analyte/IS) Analysis->Data

Figure 2: Standardized workflow to minimize inter-laboratory variance.

Troubleshooting Inter-Laboratory Variability

If your results deviate from the expected values (benchmarked against DNPH), check these critical factors:

  • The "Blank" Problem: Hydrazine reagents often contain trace hydrazones from atmospheric aldehyde contamination.[1]

    • Solution: Always run a "Reagent Blank" and subtract this background.[1] 4-HDMA is highly sensitive, so background noise is the #1 cause of false positives.[1]

  • pH Drift: Unlike DNPH, which works in strong acid, 4-HDMA requires mild acidic conditions.[1]

    • Symptom:[1][3][4][5] Low signal intensity.[1]

    • Cause: pH < 2.0 protonates the hydrazine nitrogen, killing the reaction.[1]

  • Oxidative Instability: The dimethylamino group is susceptible to oxidation over time.[1]

    • Solution: Store stock solutions under nitrogen at -20°C. Do not use solutions older than 1 week.[1]

References

  • U.S. EPA. (1996).[1] Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[1][6]Link

  • Flinders, B., et al. (2015).[1][7] "The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI." Analytical and Bioanalytical Chemistry, 407(8), 2085-2094.[1][7][8] Link

  • Marten, S., & Naguschewski, M. (2010).[1][9] "Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC." Chromatography Online. Link

  • Agilent Technologies. (2018).[1][10] "Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS." Application Note. Link

  • Sigma-Aldrich. "4-Hydrazinyl-N,N-dimethylaniline dihydrochloride Product Specification." Link

Sources

Structural Elucidation of 4-Hydrazinyl-N,N-dimethylaniline Derivatives by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydrazinyl-N,N-dimethylaniline (4-HDMA) is a specialized hydrazine reagent primarily used to target and tag carbonyl-containing compounds (aldehydes, ketones, and reducing sugars) via hydrazone formation. Unlike the traditional 2,4-Dinitrophenylhydrazine (DNPH) which is optimized for UV-Vis detection, 4-HDMA is chemically engineered for Mass Spectrometry . The dimethylamino moiety acts as a pre-charged "proton sponge," significantly enhancing ionization efficiency in positive-mode Electrospray Ionization (ESI+).

This guide provides a comparative technical analysis of elucidating these derivatives, contrasting High-Resolution Tandem Mass Spectrometry (HR-ESI-MS/MS) against traditional Electron Impact (EI-MS) . It validates why HR-ESI-MS/MS is the superior methodology for structural confirmation of these labile nitrogenous compounds.

Part 1: The Analytical Challenge

The structural elucidation of 4-HDMA derivatives presents specific chemometric hurdles:

  • N-N Bond Lability: The hydrazine bridge is energetically fragile. "Hard" ionization techniques (like EI) often shatter this bond before the molecular ion can be detected, leading to false negatives.

  • Isobaric Interferences: In complex biological matrices (e.g., metabolomics), the derivatized carbonyls often share nominal masses with background lipids. High-resolution mass accuracy (<5 ppm) is non-negotiable.

  • Isomer Differentiation: Distinguishing between hydrazone

    
     isomers requires controlled fragmentation energy, which is difficult to achieve in standard GC-MS.
    

Part 2: Comparative Methodology

The following analysis compares the two dominant elucidation pathways.

Method A: HR-ESI-MS/MS (Recommended)
  • Mechanism: Soft ionization utilizing the high proton affinity of the dimethylamino group.

  • Outcome: Preserves the Protonated Molecular Ion

    
    .[1]
    
  • Utility: Allows for "Targeted MS/MS" to map the specific carbonyl backbone attached to the hydrazine.

Method B: EI-MS (Legacy/Alternative)
  • Mechanism: 70 eV electron bombardment in a vacuum.

  • Outcome: Extensive fragmentation; often absent molecular ion.[2][3]

  • Utility: Library matching (NIST) for small, volatile derivatives only.

Performance Comparison Matrix
FeatureHR-ESI-MS/MS (Q-TOF/Orbitrap)EI-MS (Single Quad/GC-MS)
Ionization Softness High (Preserves

)
Low (Shatters molecule)
Sensitivity (LOD) Femtomole range (Enhanced by

)
Nanomole range
Structural Insight Connectivity (Precursor

Product)
Fingerprint (Fragment soup)
Sample State Liquid/Soluble (LC-compatible)Volatile/Gas (GC-compatible)
Thermal Stability High (Ambient ionization)Low (Heated injector degrades hydrazine)

Part 3: Mechanistic Fragmentation Analysis

To elucidate the structure of a 4-HDMA derivative, one must understand the specific bond cleavages. The dimethylamino group directs the charge, creating a predictable "Reporter Ion."

The "Reporter Ion" Pathway

In ESI-MS/MS, the collision-induced dissociation (CID) typically follows this pathway:

  • Precursor Selection: The intact hydrazone

    
    .
    
  • Primary Cleavage: Rupture of the N-N bond or the C-N bond adjacent to the aromatic ring.

  • Diagnostic Fragment: Formation of the 4-dimethylamino-benzenium ion (approx. m/z 135 or 120 depending on H-transfer). This ion confirms the presence of the derivatizing agent.

Visualization: Fragmentation Workflow

The following diagram illustrates the logical flow from the parent molecule to the diagnostic reporter ions.

FragmentationPathway Parent Parent Hydrazone [M+H]+ Transition Collision Cell (CID Energy) Parent->Transition Cleavage1 N-N Bond Cleavage Transition->Cleavage1 Pathway 1 Cleavage2 C-N Bond Cleavage Transition->Cleavage2 Pathway 2 Reporter1 Reporter Ion A (Dimethylaniline cation) m/z ~120/121 Cleavage1->Reporter1 Neutral Neutral Loss (Aldehyde/Ketone) Cleavage1->Neutral Reporter2 Reporter Ion B (Hydrazinyl cation) m/z ~135/136 Cleavage2->Reporter2

Caption: Figure 1. ESI-MS/MS fragmentation pathways of 4-HDMA derivatives showing the generation of diagnostic reporter ions.

Part 4: Experimental Protocol (HR-ESI-MS/MS)

This protocol is designed for the identification of unknown carbonyls derivatized with 4-HDMA.

Reagents & Preparation[4]
  • Derivatizing Reagent: 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride.

  • Catalyst: Trifluoroacetic acid (TFA) or Formic Acid.

  • Solvent: LC-MS grade Acetonitrile (ACN).

Step-by-Step Methodology
  • Derivatization Reaction:

    • Mix

      
       of analyte solution with 
      
      
      
      of reagent (5 mg/mL in ACN).
    • Add

      
       of 1% TFA.
      
    • Incubate at

      
       for 30 minutes. ( Note: Heat accelerates Schiff base formation but avoid 
      
      
      
      to prevent hydrazine degradation.)
  • LC Separation (Reverse Phase):

    • Column: C18 Rapid Resolution (e.g., Zorbax Eclipse,

      
       mm).
      
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: ACN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Mass Spectrometry Settings (Q-TOF/Orbitrap):

    • Source: ESI Positive Mode (The dimethylamino group protonates easily).

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 120 V (Keep low to prevent in-source fragmentation).

    • Collision Energy (CE): Ramp 10–40 eV. A ramp is crucial to observe both the molecular ion and the reporter fragment simultaneously.

Visualization: Analytical Workflow

Workflow Sample Crude Sample (Aldehydes/Ketones) React Derivatization (4-HDMA + Acid Catalyst) Sample->React 30 min @ 40°C LC LC Separation (C18 Column) React->LC Inject ESI ESI Source (+) Protonation of N(Me)2 LC->ESI MS1 MS1: Full Scan Detect [M+H]+ ESI->MS1 MS2 MS2: Targeted CID Identify Reporter Ions MS1->MS2 Data Dependent Acquisition

Caption: Figure 2. Integrated workflow for the derivatization and LC-MS/MS elucidation of carbonyls using 4-HDMA.

Part 5: Data Interpretation & Validation

To validate your structure, ensure the following criteria are met in your spectral data:

  • Mass Accuracy: The precursor ion

    
     must match the theoretical mass of the Derivatized Carbonyl (Analyte MW + 135.09 - 18.01) within 5 ppm.
    
  • Isotopic Pattern: Check for the Carbon-13 isotope envelope. The ratio should be consistent with the added carbon count from the phenyl ring.

  • Reporter Ion Presence:

    • m/z 136.10: Corresponds to

      
      . This is the "fingerprint" of the reagent.
      
    • m/z 121.08: Corresponds to

      
      .
      
    • Absence of these ions in MS/MS suggests the precursor is NOT a 4-HDMA derivative.

Case Application: Impurity Profiling

In drug development, hydrazine impurities are genotoxic. Using this method, if you detect a peak at m/z 152.11 (


 of free 4-HDMA), it indicates unreacted reagent. If you detect m/z 135.09 without the hydrazine tail, it indicates degradation of the reagent into 4-amino-N,N-dimethylaniline (reduction product).

References

  • Santa, T., et al. (2013). Hydrazine reagents for carbonyl compounds in LC-MS analysis. Biomedical Chromatography. Available at: [Link] (Context: General utility of hydrazine reagents in MS).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Liu, H., et al. (2010). Fragmentation mechanisms of hydrazine derivatives in Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry. Available at: [Link] (Context: Mechanistic insight into N-N cleavage).

  • Eggink, M., et al. (2008). Development of a highly sensitive ESI-MS derivatization reagent for aldehydes. Analytical Chemistry. Available at: [Link] (Context: Comparison of dimethylamino-based reagents vs DNPH).

Sources

Cost-Benefit Analysis: 4-Hydrazinyl-N,N-dimethylaniline (4-HDMA) in Routine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive cost-benefit and technical analysis of using 4-Hydrazinyl-N,N-dimethylaniline (4-HDMA) as a derivatization reagent, specifically tailored for researchers transitioning from traditional UV-based methods to high-sensitivity Mass Spectrometry (MS) workflows.

Content Type: Publish Comparison Guide Audience: Bioanalytical Chemists, Metabolomics Researchers, Drug Development Scientists

Executive Summary: The Case for Charge-Tagging

For decades, 2,4-Dinitrophenylhydrazine (DNPH) has been the "gold standard" for carbonyl analysis, relying on robust UV absorbance (360 nm). However, modern drug development and metabolomics demand sensitivity levels that UV cannot reach.

4-Hydrazinyl-N,N-dimethylaniline (4-HDMA) represents a paradigm shift from chromophore labeling to charge labeling. Its dimethylamino group acts as a proton acceptor, creating a pre-charged or easily ionizable moiety that enhances Electrospray Ionization (ESI) efficiency in Mass Spectrometry by orders of magnitude.

Verdict: While 4-HDMA has a higher upfront reagent cost per gram than DNPH, its ability to detect trace aldehydes (femtomole range) without enrichment makes it the superior choice for biological matrices (plasma, urine) and trace impurity profiling.

Mechanistic Insight: Why 4-HDMA?

The "Charge-Tag" Principle

The core limitation of measuring aldehydes and ketones by LC-MS is their low proton affinity and poor ionization. Neutral carbonyls often "fly" poorly in ESI.[1][2]

4-HDMA solves this via a dual-domain structure:

  • Reactive Domain (Hydrazine): Covalently binds to the carbonyl carbon, locking the analyte into a stable hydrazone.

  • Ionization Domain (Dimethylamine): The tertiary amine (

    
    ) is easily protonated under standard LC-MS mobile phase conditions (0.1% Formic Acid), creating a high-intensity 
    
    
    
    ion.
Reaction Pathway Visualization

The following diagram illustrates the derivatization mechanism and the subsequent ionization advantage.

G cluster_legend Mechanism Key Aldehyde Target Analyte (R-CHO) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack (Acid Cat.) Reagent 4-HDMA (Hydrazine + Dimethylamine) Reagent->Intermediate Product Stable Hydrazone (Charge-Tagged) Intermediate->Product - H2O (Dehydration) MS_Signal ESI-MS Detection [M+H]+ High Intensity Product->MS_Signal Protonation of Dimethylamine Group key1 Blue: Derivatizing Agent key2 Green: Stable Derivative key3 Red: Detection Event

Figure 1: Reaction mechanism of 4-HDMA with an aldehyde. The dimethylamino group facilitates high ionization efficiency in positive ESI mode.

Technical Comparison: 4-HDMA vs. Alternatives

The following table contrasts 4-HDMA with the industry standard (DNPH) and a permanent charge carrier (Girard’s Reagent T).

Feature4-HDMA 2,4-DNPH Girard's Reagent T
Primary Detection LC-MS/MS (ESI+) HPLC-UV (360 nm) LC-MS/MS (ESI+)
Sensitivity Limit Femtomole (pg/mL) Nanomole (µg/mL)Femtomole (pg/mL)
Ionization Source Protonatable Tertiary AminePoor (often requires ESI-)Permanent Quaternary Ammonium
Chromatography Excellent (Reverse Phase)Excellent (Reverse Phase)Poor (Hydrophilic, early elution)
Matrix Effects Low (elutes in organic region)ModerateHigh (elutes with salts)
Reagent Cost High (~$100/g)Low (~$50/100g)Moderate
Toxicity Toxic (Hydrazine)Explosive (dry), ToxicToxic
Key Takeaway
  • Choose DNPH for routine QC of bulk chemicals where concentrations are high (>1 ppm) and UV detectors are available.

  • Choose 4-HDMA for biological samples (metabolomics), trace environmental analysis, or genotoxic impurity (GTI) screening where sensitivity is paramount.

  • Avoid Girard's T if you are using standard C18 columns, as the permanently charged derivatives elute too quickly (in the void volume) and suffer from ion suppression.

Self-Validating Experimental Protocol

This protocol is designed for the detection of trace aldehydes (e.g., Hexanal, 4-HNE) in plasma or aqueous buffers.

Reagents Required[2][3][4][5][6][7][8][9][10]
  • 4-HDMA Dihydrochloride: (Sigma/Ambeed, >95% purity).

  • Reaction Buffer: 50 mM Ammonium Acetate (pH 4.5) or Methanol with 1% Acetic Acid.

  • Internal Standard: Deuterated aldehyde (e.g., Hexanal-d12) or an isotopic analog of 4-HDMA if available.

Step-by-Step Workflow

1. Preparation of Reagent Stock

  • Dissolve 4-HDMA in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to a concentration of 10 mg/mL.

  • Validation Check: This solution should be clear. If it turns dark brown immediately, the reagent is oxidized. Discard.

2. Derivatization Reaction

  • Sample: Mix 100 µL of sample (e.g., Plasma supernatant) with 50 µL of Reaction Buffer.

  • Addition: Add 50 µL of 4-HDMA Stock.

  • Incubation: Vortex and incubate at 40°C for 60 minutes .

    • Why 40°C? Mild heat accelerates the dehydration step (Intermediate

      
       Hydrazone) without degrading thermally labile metabolites.
      
    • Why Acidic pH? The reaction is acid-catalyzed.[3][4] A pH of 4-5 is optimal; too low (<2) protonates the hydrazine nitrogen, inhibiting nucleophilic attack.

3. Quenching & Extraction (Optional but Recommended)

  • If the matrix is complex, perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate. The 4-HDMA derivatives are moderately lipophilic.

  • Evaporate the organic layer and reconstitute in 50% Acetonitrile/Water (0.1% Formic Acid).

4. LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[5]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • MS Mode: Positive ESI (MRM mode).

  • Transitions: Monitor the loss of the dimethylamine moiety or specific skeletal fragments.

Workflow Diagram

Workflow Sample Sample Preparation (Plasma/Buffer) Add_Reagent Add 4-HDMA Reagent (Acidic Methanol) Sample->Add_Reagent Incubate Incubation 40°C, 60 mins Add_Reagent->Incubate Derivatization Extract LLE Extraction (Ethyl Acetate) Incubate->Extract Clean-up Analyze LC-MS/MS Analysis (ESI+ Mode) Extract->Analyze Quantification

Figure 2: Optimized workflow for trace aldehyde profiling using 4-HDMA.

Cost-Benefit Summary

MetricAnalysis
Direct Cost Negative: 4-HDMA is ~50x more expensive per gram than DNPH.
Operational Cost Positive: Requires significantly less sample volume (10-50 µL vs 1-5 mL for DNPH methods), saving precious biological samples.
Data Quality Positive: Provides structural confirmation via MS/MS fragmentation, eliminating "false positives" common in UV-based DNPH analysis (where co-eluting peaks absorb at 360nm).
Throughput Neutral: Incubation times are similar (30-60 mins). However, LC-MS runs are typically faster (5-10 mins) than HPLC-UV runs (20-40 mins) due to higher selectivity allowing steeper gradients.

Final Recommendation: Adopt 4-HDMA if your lab possesses LC-MS/MS capabilities and requires quantification of aldehydes below 100 nM. For routine environmental monitoring of high-level formaldehyde (ppm levels), stick to the cost-effective DNPH-HPLC-UV workflow.

References

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling. (2025). National Institutes of Health (NIH). Discusses various derivatization strategies including hydrazine-based reagents for MS.

  • Hydrazide-based reactive matrices for the sensitive detection of aldehydes and ketones by MALDI mass spectrometry imaging. (2024). Chemical Communications.[1] Highlights the use of charge-tagged hydrazines for enhanced ionization.[2]

  • Optimization and comparison of 2,4-dinitrophenylhydrazine (DNPH) derivatization. CORESTA. Provides the baseline protocol for DNPH against which 4-HDMA is compared.

  • 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride Product Data. Sigma-Aldrich/Merck. Physical properties and safety data for the reagent.

Sources

Safety Operating Guide

4-Hydrazinyl-N,N-dimethylaniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 4-Hydrazinyl-N,N-dimethylaniline (also known as 4-Dimethylaminophenylhydrazine or N,N-Dimethyl-p-phenylenediammonium dichloride).[1][2] CAS: 19288-69-8 (free base) / 539-47-9 (hydrochloride).[1][2]

Immediate Action Required: This compound is a substituted hydrazine and a secondary amine derivative . It poses a dual threat: acute toxicity typical of hydrazines and a high potential for forming N-Nitrosodimethylamine (NDMA) —a potent carcinogen—if improperly treated with common oxidizers like bleach.

  • Primary Hazard: Carcinogen, Skin Sensitizer, Toxic if Swallowed.[1][2][3]

  • Reactivity: Strong Reducing Agent. Incompatible with oxidizers.[4][5]

  • Critical Prohibition: DO NOT use Bleach (Sodium Hypochlorite) for decontamination. The reaction between hypochlorite and the dimethylamine moiety can generate NDMA.

Disposal Decision Matrix

The following logic flow dictates whether you should treat the waste on-site or ship it. For this specific compound, off-site thermal destruction (incineration) is the gold standard due to the nitrosamine formation risk during bench-top deactivation.[1][2]

DisposalMatrix Start Waste Generation Quantity Assess Quantity Start->Quantity Bulk Bulk / Stock (>10g) Quantity->Bulk Pure Substance Trace Trace / Spill / Glassware Quantity->Trace Residues/Solutions ActionBulk DO NOT TREAT Label as 'Toxic Organic Waste' Lab Pack for Incineration Bulk->ActionBulk ActionTrace Absorb & Bag (Preferred) OR Permanganate Deactivation Trace->ActionTrace

Figure 1: Decision matrix for 4-Hydrazinyl-N,N-dimethylaniline disposal. Note the strict prohibition on treating bulk waste on-site.[1][2]

Chemical Profile & Regulatory Classification

PropertyDataOperational Implication
Physical State Solid (crystals) or SaltDust inhalation hazard; use fume hood.[1][2]
Reactivity Reducing AgentExplosion risk if mixed with nitric acid or strong oxidizers.
RCRA Status Not P/U Listed by nameRegulate as Characteristic Waste (Toxic/Reactive).[6]
Waste Code D001 (if ignitable solvent), D003 (Reactive), or State-Specific (e.g., TX/CA codes).[1][2]Label clearly as "Toxic Organic Waste."

Detailed Disposal Protocols

Protocol A: Bulk & Stock Disposal (Preferred)

Use this for expired bottles, excess synthesis products, or >10g quantities.[1][2]

  • Container: Keep in the original container if possible. If transferring, use an HDPE or Amber Glass container with a Teflon-lined cap.[1][2]

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "4-Hydrazinyl-N,N-dimethylaniline (95%)"[1][2]

    • Hazards: Check "Toxic," "Carcinogen," and "Irritant."[1][2]

  • Segregation: Place the container in a secondary containment bin designated for "Toxic Organics."

    • Crucial: Do not store in the same secondary bin as Oxidizing Acids (Nitric, Perchloric) or Bleach.

  • Hand-off: Request pickup from your EHS or licensed waste contractor for Chemical Incineration .

Protocol B: Spill Cleanup & Trace Deactivation

Use this for small spills (<5g) or cleaning contaminated glassware. Use a Fume Hood.

WARNING: Standard hydrazine deactivation protocols often suggest Bleach (NaOCl). YOU MUST NOT USE BLEACH. The dimethylamine group can react to form carcinogenic nitrosamines [1].

Option 1: Absorption (Safest for General Lab Use) [1][2]

  • Isolate: Evacuate the immediate area. Don double nitrile gloves, lab coat, and safety goggles.[1][2]

  • Absorb: Cover the spill with a non-combustible absorbent (Vermiculite, Diatomaceous Earth, or commercial spill pads).[1]

  • Collect: Sweep the absorbent into a heavy-duty hazardous waste bag or a wide-mouth jar.

  • Clean Surface: Wipe the surface with a solvent (Ethanol or Isopropanol) to pick up organic residue. Place wipes in the same waste jar.

  • Disposal: Label as "Debris contaminated with Hydrazine derivative" and ship for incineration.

Option 2: Chemical Deactivation (Expert Use Only) Only use this if you are required to neutralize the hazard before disposal. This method uses Potassium Permanganate (


) in Sulfuric Acid to fully oxidize the hydrazine to nitrogen and water [2].
  • Reagents:

    • 0.2 M Potassium Permanganate (

      
      ) solution.
      
    • 3 M Sulfuric Acid (

      
      ).
      
  • Procedure:

    • Dissolve the trace waste or rinse the glassware with the 3 M

      
      .
      
    • Slowly add 0.2 M

      
       with stirring.
      
    • Endpoint: Continue adding permanganate until the purple color persists for at least 15 minutes (indicating excess oxidant).

    • Neutralize: Decolorize the excess permanganate with a small amount of Sodium Bisulfite (solid) or Ascorbic Acid.

    • Neutralize pH: Adjust pH to 7 using Sodium Carbonate.

    • Disposal: The resulting sludge contains Manganese (heavy metal). Label as "Aqueous Waste with Heavy Metals (Mn)" and dispose of via EHS. Do not pour down the drain.

Emergency Response

  • Skin Contact: Hydrazines penetrate skin rapidly. Wash immediately with soap and water for 15 minutes. Do not use solvent (ethanol), as it may increase absorption.[1]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

  • Ingestion: Do not induce vomiting. Transport to ER with the SDS.

References

  • Formation of N-Nitrosodimethylamine (NDMA) from Dimethylamine and Hypochlorite. Source: Environmental Science & Technology. Context: Explains the mechanism where chloramination of dimethylamine precursors leads to carcinogenic NDMA. URL:[Link][1][2]

  • Oxidation of Phenylhydrazines. Source: National Institutes of Health (NIH) / PubMed. Context: Details the oxidative pathways of phenylhydrazine derivatives to diazonium ions and eventual nitrogen release. URL:[Link]

  • EPA Hazardous Waste Codes (RCRA). Source: U.S. Environmental Protection Agency. Context: Definitions of Characteristic Wastes (D-codes) and Listed Wastes (P/U-codes). URL:[Link]

Sources

A Researcher's Guide to the Safe Handling of 4-Hydrazinyl-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and operational guidance for laboratory personnel working with 4-Hydrazinyl-N,N-dimethylaniline. As a substituted aromatic hydrazine, this compound presents a significant hazard profile that demands rigorous adherence to safety protocols. The information herein is synthesized from established safety data for its core chemical structures—hydrazine and N,N-dimethylaniline—to provide a comprehensive framework for risk mitigation.

The core principle of this guide is to treat 4-Hydrazinyl-N,N-dimethylaniline with the utmost caution, assuming a hazard profile that combines the risks of both its constituent functional groups. Hydrazines are known for their acute toxicity, potential carcinogenicity, and reactivity.[1][2] Similarly, substituted anilines are readily absorbed through the skin and can induce severe systemic effects such as methemoglobinemia.[3][4] Therefore, all handling procedures must be designed to eliminate routes of exposure.

Hazard Assessment: A Dual-Risk Profile

Understanding the causality behind our safety protocols begins with recognizing the dual nature of the hazard.

  • Hydrazine Moiety: This functional group is associated with acute toxicity via inhalation, ingestion, and dermal contact.[1][5] It is corrosive, capable of causing severe skin and eye burns upon contact.[5][6] The National Institute for Occupational Safety and Health (NIOSH) lists hydrazine as a potential occupational carcinogen.[7] Chronic exposure can lead to damage to the liver, kidneys, and central nervous system.[7]

  • N,N-dimethylaniline Moiety: This part of the molecule is characteristic of aromatic amines, which are known for their ability to be rapidly absorbed through the skin.[3][8] The primary toxic effect of aniline and its derivatives is methemoglobinemia, a condition where the blood's ability to transport oxygen is dangerously reduced, leading to symptoms like cyanosis (bluish skin), headache, dizziness, and in severe cases, death.[4][8]

Given these risks, 4-Hydrazinyl-N,N-dimethylaniline must be handled as a Particularly Hazardous Substance (PHS), requiring stringent engineering controls, specialized personal protective equipment, and meticulous procedural discipline.[1]

Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is worn, exposure must be minimized through environmental controls.

  • Chemical Fume Hood: All work involving 4-Hydrazinyl-N,N-dimethylaniline, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[1][9] This is the primary engineering control to prevent inhalation of vapors.

  • Designated Area: All handling of this compound should occur in a designated area of the laboratory. This area must be clearly marked with warning signs indicating the presence of a highly toxic and potentially carcinogenic substance.[1]

  • Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible in the vicinity of the handling area.[5][10] All personnel should be trained in their use.

  • Restricted Access: Only trained and authorized personnel should be allowed in the designated area where this chemical is handled.

Personal Protective Equipment (PPE): A Mandatory Barrier

A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required equipment.

PPE CategoryItemSpecifications and Rationale
Hand Protection Double-Gloving with Chemical-Resistant GlovesInner Glove: Nitrile. Outer Glove: Butyl rubber or Neoprene. This combination is recommended due to the dual hazards. Anilines can permeate nitrile gloves over time, while butyl rubber offers superior resistance to hydrazines.[5][7][10] Always check gloves for degradation before and during use and replace them immediately if compromised.
Eye and Face Protection Chemical Splash Goggles and Face ShieldUse chemical splash goggles that provide a complete seal around the eyes to protect against vapors and splashes.[9] A full-face shield must be worn over the goggles, especially during procedures with a higher risk of splashing, due to the severe corrosivity of the hydrazine component.[1][5]
Body Protection Flame-Resistant Laboratory Coat & Chemical-Resistant ApronA flame-resistant lab coat, fully buttoned, is mandatory.[1] Over the lab coat, a chemical-resistant apron made of a material like butyl rubber should be worn to provide an additional barrier against spills and splashes.[7]
Respiratory Protection NIOSH-Approved Respirator (for non-routine operations)All routine handling must occur in a fume hood.[9] For emergency situations, such as a significant spill, or when engineering controls may be insufficient, a NIOSH-approved full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is required.[2][7] Personnel must be fit-tested and trained in its use.
Foot Protection Closed-Toe, Chemical-Resistant ShoesWear closed-toe shoes made of a non-porous material.[5] Standard laboratory practice dictates no open-toed footwear.
Operational Plan: Step-by-Step Handling Procedures

A systematic workflow ensures that safety is integrated into every step of the experimental process.

  • Preparation:

    • Conduct a thorough risk assessment for the specific experiment.

    • Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

    • Verify the location and functionality of the nearest safety shower, eyewash station, and a spill kit appropriate for toxic organic compounds.[5]

    • Don all required PPE as specified in the table above before entering the designated handling area.

  • Handling:

    • Handle the compound exclusively within the chemical fume hood.

    • Use tools like spatulas and syringes for transfers to minimize the risk of spills and aerosol generation.

    • Keep containers tightly closed when not in use.[5]

    • Avoid heating the compound with an open flame. Use controlled heating sources like a heating mantle or oil bath.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Carefully remove PPE, avoiding cross-contamination. Gloves should be removed last and disposed of as hazardous waste.

    • Wash hands and forearms thoroughly with soap and water immediately after handling the substance, even if gloves were worn.[11]

Emergency and Disposal Plans

Spill Response Workflow

The following diagram outlines the immediate actions required in the event of a chemical spill.

SpillResponse spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size (Is it a minor or major spill?) evacuate->assess minor_spill Minor Spill (Inside Fume Hood, <100 mL) assess->minor_spill Minor major_spill Major Spill (Outside Hood, >100 mL, or any spill with personnel exposure) assess->major_spill Major cleanup Trained Personnel with Full PPE Contain with Spill Kit Absorbent minor_spill->cleanup call_ehs Call Emergency Services / EHS Secure the Area, Do Not Attempt Cleanup major_spill->call_ehs dispose Collect Waste in Sealed Container Label as Hazardous Waste cleanup->dispose report Report Incident to Supervisor call_ehs->report dispose->report

Caption: Workflow for responding to a spill of 4-Hydrazinyl-N,N-dimethylaniline.

First Aid:

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Disposal: All waste materials contaminated with 4-Hydrazinyl-N,N-dimethylaniline, including empty containers, used PPE, and spill cleanup debris, must be collected in a clearly labeled, sealed container.[11] This waste must be disposed of as hazardous waste according to institutional, local, and national regulations. Do not dispose of it down the drain.

References

  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety.
  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
  • University of California, Santa Barbara. (n.d.). Hydrazine - Standard Operating Procedure.
  • Fisher Scientific. (2025). Safety Data Sheet: 3,4-Dimethylaniline.
  • Acros Organics. (2006). Material Safety Data Sheet: N,N-Dimethyl-p-phenylenediamine.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
  • University of California. (2018). Laboratory Safety Standard Operating Procedure (SOP).
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • CDH Fine Chemical. (n.d.). N,N-DIMETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE CAS No 536-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • HIMEDIA. (2025). Safety Data Sheet: N,N-Dimethyl-p-phenylenediamine.
  • Loba Chemie. (2016). N,N-DIMETHYL P-PHENYLENEDIAMINE DIHYDROCHLORIDE AR MSDS.
  • Sigma-Aldrich. (2025). Safety Data Sheet: N,N-dimethylaniline.
  • Princeton University. (n.d.). Aniline.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethylaniline.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2010). Safety Data Sheet: N,N-Diethyl-p-phenylenediamine.
  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline.
  • J.T. Baker. (n.d.). N, N- Dimethylaniline Material Safety Data Sheet.
  • SBLCore. (2024). N,N-Dimethylaniline Safety Data Sheet.
  • NOAA. (n.d.). CAMEO Chemicals: ANILINE.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.